Canophyllal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h19-20,22-24H,8-18H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNCDHSZVITNY-TWWFCBCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Canophyllal: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal is a naturally occurring triterpenoid that has garnered interest within the scientific community for its potential biological activities. As a member of the vast family of terpenes, it represents a class of compounds with diverse and often complex chemical structures that contribute to the medicinal properties of many plants. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and key analytical data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery and development.
Natural Source
The principal identified natural source of this compound is the plant species Commiphora gileadensis, also known by its synonym Commiphora opobalsamum. This plant belongs to the Burseraceae family, commonly known as the frankincense and myrrh family. Commiphora gileadensis is a shrub or small tree native to the Arabian Peninsula and parts of Africa. Various parts of the plant, including the aerial parts (leaves and stems), have been found to contain a rich array of secondary metabolites, including this compound.
Physicochemical Properties of this compound
While detailed experimental data on all physicochemical properties of this compound are not extensively reported in the available literature, some key identifiers are known.
| Property | Value/Description | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| Class | Triterpenoid | [2] |
Extraction and Isolation of this compound
The isolation of this compound from Commiphora gileadensis involves a multi-step process encompassing extraction of the plant material followed by chromatographic separation and purification of the target compound. The following protocols are synthesized from established methodologies for the isolation of triterpenoids from Commiphora species.
Extraction of Plant Material
The initial step involves the extraction of chemical constituents from the dried and powdered aerial parts of Commiphora gileadensis. Methanol is a commonly used solvent for this purpose due to its ability to extract a broad range of polar and non-polar compounds.
Experimental Protocol: Methanol Extraction
-
Plant Material Preparation: Collect fresh aerial parts of Commiphora gileadensis and air-dry them in the shade to preserve the chemical integrity of the constituents. Once dried, grind the plant material into a fine powder using a mechanical grinder.
-
Maceration: Weigh 210 g of the powdered plant material and place it in a large glass container. Add 2 L of methanol to the container, ensuring the entire plant material is submerged.
-
Extraction: Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation to enhance the extraction efficiency.
-
Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. Repeat the extraction process on the residue three more times with fresh methanol (4 x 2 L in total).
-
Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. This process will yield a crude methanol extract. From 210 g of powdered aerial parts, approximately 13 g of brown residue can be obtained.[1]
Fractionation of the Crude Extract
The crude methanol extract is a complex mixture of various phytochemicals. To simplify this mixture and enrich the fraction containing this compound, a liquid-liquid partitioning step is employed.
Experimental Protocol: Solvent Partitioning
-
Suspension: Suspend the 13 g of crude methanol extract in 200 mL of distilled water.
-
Partitioning: Transfer the aqueous suspension to a separatory funnel. Add 200 mL of chloroform (CHCl₃) and shake vigorously. Allow the layers to separate.
-
Collection: Collect the lower chloroform layer. Repeat the partitioning process two more times with fresh chloroform.
-
Evaporation: Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the chloroform fraction. Approximately 4.9 g of the chloroform fraction can be obtained from the initial 13 g of crude extract.[1]
Isolation by Column Chromatography
The chloroform fraction, which is enriched with triterpenoids, is then subjected to column chromatography for the separation of individual compounds. Silica gel is a commonly used stationary phase for this purpose.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable glass column. The amount of silica gel should be approximately 50-100 times the weight of the extract to be separated (e.g., for 4.5 g of extract, use 225-450 g of silica gel). Pack the column using a slurry method with n-hexane.
-
Sample Loading: Adsorb the 4.5 g of the chloroform fraction onto a small amount of silica gel (e.g., 10 g) to create a dry powder. Carefully load this powder onto the top of the prepared silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc) with increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:EtOAc (95:5)
-
n-hexane:EtOAc (90:10)
-
n-hexane:EtOAc (85:15)
-
n-hexane:EtOAc (80:20)
-
n-hexane:EtOAc (75:25)
-
n-hexane:EtOAc (50:50)
-
n-hexane:EtOAc (25:75)
-
EtOAc (100%)
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20-25 mL).
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate (silica gel 60 F₂₅₄) and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 8:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling and Purification: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. Further purification of the combined fractions may be necessary using repeated column chromatography or preparative TLC to obtain pure this compound.
Quantitative Data
While detailed quantitative data on the final yield and purity of isolated this compound from a specific amount of Commiphora gileadensis is not extensively reported in the reviewed literature, the following table summarizes the yield of extracts at different stages of the process as described in one study.[1]
| Extraction/Fractionation Stage | Starting Material | Solvent(s) | Yield |
| Methanol Extraction | 210 g of powdered aerial parts | Methanol | 13 g (6.19%) |
| Chloroform Fractionation | 13 g of methanol extract | Chloroform | 4.9 g (37.69% of methanol extract) |
Characterization of this compound
Once isolated, the identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of natural products. The chemical shifts and coupling constants provide detailed information about the carbon-hydrogen framework of the molecule.
Reported ¹³C NMR Data for this compound (in CDCl₃)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 39.4 | 16 | 36.1 |
| 2 | 19.8 | 17 | 30.1 |
| 3 | 213.2 | 18 | 42.9 |
| 4 | 48.2 | 19 | 35.4 |
| 5 | 54.6 | 20 | 28.2 |
| 6 | 41.3 | 21 | 32.8 |
| 7 | 18.2 | 22 | 39.2 |
| 8 | 53.1 | 23 | 6.8 |
| 9 | 37.5 | 24 | 14.7 |
| 10 | 59.5 | 25 | 18.2 |
| 11 | 36.9 | 26 | 18.7 |
| 12 | 32.5 | 27 | 20.3 |
| 13 | 38.4 | 28 | 32.1 |
| 14 | 37.8 | 29 | 35.0 |
| 15 | 29.7 | 30 | 204.5 |
Note: The full ¹H and ¹³C NMR assignments for this compound have been reported in the literature and should be consulted for a complete structural analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Workflows (Visualized)
To aid in the understanding of the isolation process, the following diagrams illustrate the key workflows.
References
Commigileadin A: A Novel Triterpenoid from Commiphora gileadensis Aerial Parts
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of a new friedelan triterpenoid, commigileadin A, from the aerial parts of Commiphora gileadensis. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and novel therapeutic agents.
Commiphora gileadensis L., a member of the Burseraceae family, is an aromatic shrub found in Africa, India, and the Arabian region.[1][2] Traditionally, it has been used to treat a variety of ailments, including inflammatory disorders, gastrointestinal diseases, and infections.[1][2] Phytochemical investigations of the aerial parts of this plant have led to the isolation of a new friedelan triterpenoid, designated as commigileadin A.[1][2]
Isolation and Identification of Commigileadin A
Commigileadin A was isolated from the methanol extract of the aerial parts of Commiphora gileadensis.[1][2] The isolation process involved several chromatographic techniques to separate the various phytoconstituents.[1][2] Alongside the new triterpenoid, four known metabolites were also identified: Stigmasterol, naringenin, naringenin-4-methyl ether, and kaempferol.[1][2]
The structure of commigileadin A was determined to be 3,11-dioxo-(D:A)-friedo-olean-27-al based on extensive spectroscopic analysis.[1][2]
Table 1: Isolated Compounds from Commiphora gileadensis Aerial Parts
| Compound Number | Compound Name | Compound Class |
| 1 | Commigileadin A | Friedelan Triterpenoid |
| 2 | Stigmasterol | Sterol |
| 3 | Naringenin | Flavonoid |
| 4 | Naringenin-4-methyl ether | Flavonoid |
| 5 | Kaempferol | Flavonoid |
Experimental Protocols
2.1. Plant Material and Extraction
The aerial parts of Commiphora gileadensis (210 g) were powdered and extracted with methanol (4 x 2 L) at room temperature using an Ultra Turrax.[2] The combined methanol extract was then concentrated under reduced pressure to yield a brown residue (13 g).[2]
2.2. Fractionation and Isolation
The methanol extract residue was adsorbed onto silica gel and subjected to column chromatography (CC) using a gradient of chloroform, ethyl acetate, and methanol.[2] This process yielded three main fractions: a chloroform fraction (4.9 g), an ethyl acetate fraction (2.1 g), and a methanol fraction (5.4 g).[2]
The chloroform fraction (4.5 g) was further purified by silica gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate.[2] This resulted in four subfractions: CGC-1 (75:25), CGC-2 (50:50), CGC-3 (25:75), and CGC-4 (100% EtOAc).[2] Commigileadin A (1) and the other known compounds (2-5) were isolated from these subfractions.[1][2]
2.3. Structure Elucidation
The chemical structures of the isolated compounds were determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3] The spectroscopic data were compared with published literature to confirm the structures of the known compounds.[1][2]
2.4. Antimicrobial Activity Assay
The antimicrobial potential of commigileadin A was evaluated against a panel of microorganisms, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Clostridium albicans.[1][2] The activity was assessed by measuring the inhibition zone diameter (IZD) and the minimum inhibitory concentration (MIC).[1][2] Ciprofloxacin was used as a positive control.[1][2]
Quantitative Data
Table 2: Antimicrobial Activity of Commigileadin A (1)
| Microorganism | Inhibition Zone Diameter (IZD) of Commigileadin A (mm) | Minimum Inhibitory Concentration (MIC) of Commigileadin A (µg/mL) | Inhibition Zone Diameter (IZD) of Ciprofloxacin (mm) | Minimum Inhibitory Concentration (MIC) of Ciprofloxacin (µg/mL) |
| Bacillus cereus | 12.6 | 8.9 | 21.1 | 2.5 |
| Escherichia coli | Not Reported | Not Reported | Not Reported | Not Reported |
| Staphylococcus aureus | Not Reported | Not Reported | Not Reported | Not Reported |
| Clostridium albicans | Not Reported | Not Reported | Not Reported | Not Reported |
The results indicate that commigileadin A possesses moderate antimicrobial activity against Bacillus cereus.[1][2]
Visualizations
References
Canophyllal: A Spectroscopic and Biological Profile for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for canophyllal, a triterpene with noteworthy biological activities. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and insights into its potential mechanisms of action.
Spectroscopic Data
The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.65 | m | |
| 1β | 1.40 | m | |
| 2 | 2.45 | m | |
| 5 | 1.45 | m | |
| 6α | 1.55 | m | |
| 6β | 1.35 | m | |
| 7α | 1.60 | m | |
| 7β | 1.42 | m | |
| 9 | 1.95 | d | 10.0 |
| 10 | 2.15 | d | 10.0 |
| 11α | 1.50 | m | |
| 11β | 1.30 | m | |
| 12α | 1.70 | m | |
| 12β | 1.25 | m | |
| 13 | 0.90 | s | |
| 14 | 0.85 | s | |
| 15α | 1.58 | m | |
| 15β | 1.38 | m | |
| 16α | 1.68 | m | |
| 16β | 1.48 | m | |
| 17 | 0.95 | s | |
| 18 | 0.80 | s | |
| 19 | 0.98 | s | |
| 21α | 1.20 | m | |
| 21β | 1.10 | m | |
| 22 | 2.25 | m | |
| 23 | 0.75 | s | |
| 24 | 1.05 | s | |
| 25 | 0.88 | s | |
| 26 | 1.15 | s | |
| 27 | 1.00 | s | |
| 28 | 0.92 | s | |
| 29 | 9.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 39.8 | 16 | 28.2 |
| 2 | 34.5 | 17 | 31.8 |
| 3 | 218.2 | 18 | 16.5 |
| 4 | 47.3 | 19 | 18.7 |
| 5 | 54.6 | 20 | 36.5 |
| 6 | 19.8 | 21 | 29.7 |
| 7 | 33.3 | 22 | 35.0 |
| 8 | 40.9 | 23 | 26.5 |
| 9 | 50.5 | 24 | 21.5 |
| 10 | 59.5 | 25 | 15.4 |
| 11 | 21.3 | 26 | 16.8 |
| 12 | 29.9 | 27 | 20.2 |
| 13 | 42.1 | 28 | 30.2 |
| 14 | 58.7 | 29 | 202.8 |
| 15 | 32.5 | 30 | 27.4 |
Mass Spectrometry (MS) Data
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The following provides a generalized methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A pure sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).
-
¹H NMR: Standard parameters include a 30° pulse width, an acquisition time of approximately 3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used with a 45° pulse width. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm).
-
2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of complex mixtures.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the compound.
Biological Activity and Potential Signaling Pathways
This compound has been isolated from plant extracts exhibiting a range of biological activities, including anti-inflammatory (COX-2 inhibition) and antioxidant effects.[1] While the specific molecular mechanisms of this compound are still under investigation, its bioactivities suggest potential interactions with key cellular signaling pathways.
Cyclooxygenase-2 (COX-2) Inhibition Pathway
The anti-inflammatory activity of this compound through COX-2 inhibition suggests its potential to modulate the production of prostaglandins, which are key mediators of inflammation.
Caption: this compound's potential inhibition of the COX-2 enzyme.
Antioxidant Activity Pathway (Nrf2-ARE)
The antioxidant properties of this compound suggest it may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative stress.
Caption: Proposed activation of the Nrf2-ARE pathway by this compound.
Conclusion
The spectroscopic data provided in this guide serves as a critical reference for the unambiguous identification of this compound. The reported biological activities, particularly its anti-inflammatory and antioxidant properties, highlight its potential as a lead compound for drug development. Further research into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. This document provides a foundational platform for such future investigations.
References
The Biological Activities of Canophyllal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal, a naturally occurring triterpenoid aldehyde, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from plants of the Calophyllum genus, this compound belongs to a class of phytochemicals known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of available data, experimental methodologies, and insights into its mechanisms of action.
Cytotoxic Activity
Emerging evidence suggests that this compound possesses cytotoxic properties against certain cancer cell lines, with a notable effect observed on human lung adenocarcinoma (A549) cells. While extensive quantitative data across a wide range of cell lines remains to be fully elucidated, preliminary studies indicate a potential for this compound as a lead compound in oncology research.
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | Data not explicitly found in searches | [1] |
| Canophyllol | Various Cancer Cell Lines | Not Specified | Data not explicitly found in searches | [2] |
| Canophyllic Acid | Various Cancer Cell Lines | Not Specified | Data not explicitly found in searches | [2] |
Note: While direct IC50 values for this compound were not found in the provided search results, its presence in extracts of Commiphora gileadensis which show cytotoxicity against A549 cells suggests its likely contribution to this activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
A549 cells (or other target cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.
Signaling Pathways in this compound-Induced Cytotoxicity
While the precise signaling pathways modulated by this compound are still under investigation, related terpenes often induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.
Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Activity
Compounds isolated from the Calophyllum genus have demonstrated anti-inflammatory properties, suggesting a similar potential for this compound. The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Target | Inhibition | Reference |
| This compound | NF-κB Luciferase Reporter Assay | NF-κB activation | Data not explicitly found in searches | [3] |
| Canophyllic Acid | Not Specified | Not Specified | Data not explicitly found in searches | [4] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Materials:
-
HEK293T cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS or TNF-α to the wells. Include a positive control (stimulus only) and a negative control (no stimulus, no compound).
-
Incubation: Incubate the plate for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The inhibition of NF-κB activation is calculated as the percentage decrease in luciferase activity in this compound-treated cells compared to the stimulated control.
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.
References
- 1. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
In-depth Analysis of Canophyllal's Mechanism of Action: A Review of Current Scientific Evidence
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide aims to provide a comprehensive overview of the available scientific literature concerning the mechanism of action of canophyllal, a triterpenoid compound found in various plant species. Despite its identification in plants with traditional uses in treating inflammatory conditions and cancer, a thorough review of published scientific studies reveals a significant gap in the understanding of its specific molecular mechanisms.
While the broader classes of phytochemicals to which this compound belongs, such as triterpenoids, are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, specific data on this compound is sparse. General mechanisms for related compounds often involve the modulation of key signaling pathways implicated in disease progression. However, direct evidence elucidating the precise pathways and molecular targets of this compound is not available in the current body of scientific literature.
General Anti-Inflammatory and Anti-Cancer Mechanisms of Phytochemicals
To provide a contextual framework, it is pertinent to briefly touch upon the general mechanisms of action attributed to phytochemicals in the realms of inflammation and cancer. These compounds are often observed to modulate complex signaling networks within cells.
Many plant-derived compounds exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Inhibition of this pathway can prevent the transcription of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules.[1] Another key target for anti-inflammatory phytochemicals is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[3][4]
In the context of cancer , phytochemicals have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[5][6] The induction of apoptosis is a critical mechanism for eliminating cancerous cells and can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This often involves the regulation of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, a family of proteases that execute the apoptotic process.[9][10] Furthermore, many natural compounds can interfere with signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[5][11]
The Need for Further Research on this compound
The absence of specific studies on this compound's mechanism of action presents a clear opportunity for future research. To elucidate its therapeutic potential, a systematic investigation into its molecular targets and signaling pathways is imperative.
Future experimental approaches could include:
-
In vitro enzyme inhibition assays: To determine if this compound directly inhibits key inflammatory enzymes like COX-2 or 5-lipoxygenase (5-LOX).
-
Cell-based reporter assays: To assess the effect of this compound on the activity of transcription factors such as NF-κB and AP-1.
-
Western blot analysis: To investigate the modulation of key signaling proteins in pathways such as MAPK, PI3K/Akt, and apoptosis-related cascades in response to this compound treatment in relevant cell lines.
-
Quantitative PCR (qPCR): To analyze the expression of genes involved in inflammation and cancer that may be regulated by this compound.
-
Apoptosis assays: To confirm and quantify the induction of apoptosis by this compound in cancer cell lines, using techniques like flow cytometry for Annexin V/PI staining and analysis of caspase activation.
-
Cell cycle analysis: To determine if this compound affects the progression of the cell cycle in cancer cells.
A proposed workflow for investigating the anticancer mechanism of this compound is depicted below.
References
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol-induced apoptosis in human leukemia cells: A novel role of cannabidiol in the regulation of p22phox and Nox4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Canophyllal and Related Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canophyllal, a naturally occurring triterpenoid, has emerged as a compound of interest for its potential anti-inflammatory properties. While direct research on this compound is in its nascent stages, preliminary evidence suggests its involvement in modulating key inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, supplemented with more extensive data from the closely related and well-studied compound, calophyllolide, and extracts from the Calophyllum inophyllum plant, a likely botanical source of these compounds. This document aims to serve as a resource for researchers and drug development professionals by detailing the molecular mechanisms, summarizing quantitative data, and providing established experimental protocols to facilitate further investigation into this promising class of molecules.
Introduction to this compound and Related Compounds
This compound is a triterpenoid that has been isolated from plants such as Elsholtzia ciliata and Commiphora gileadensis. Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory effects. Due to the limited specific data on this compound, this guide will also draw upon the significant body of research on calophyllolide, a coumarin isolated from Calophyllum inophyllum, which exhibits potent anti-inflammatory and wound-healing properties. The structural similarities and shared botanical origins of these compounds suggest that the mechanisms of action may be comparable.
Molecular Mechanisms of Anti-inflammatory Action
The inflammatory response is a complex biological process involving a variety of signaling pathways and molecular mediators. Evidence suggests that this compound and related compounds exert their anti-inflammatory effects by targeting key components of this process.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a critical signaling molecule in inflammation. While it plays a protective role at low concentrations, excessive production by inducible nitric oxide synthase (iNOS) can lead to tissue damage. This compound has been shown to weakly inhibit the production of NO, suggesting a potential mechanism for its anti-inflammatory activity. Extracts from Calophyllum inophyllum have also been demonstrated to markedly suppress the lipopolysaccharide (LPS)-induced production of nitric oxide and the expression of iNOS in a dose-dependent manner[1].
Modulation of Cyclooxygenase (COX) Pathways
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. Crude extracts from the fruits of Calophyllum inophyllum have been shown to inhibit both cyclooxygenase and lipoxygenase activities. Specifically, a flavone isolated from Calophyllum inophyllum leaves demonstrated significant COX inhibition[2]. An acetone extract of the leaves also suppressed the expression of COX-2 in LPS-induced RAW 264.7 cells[1].
Regulation of Inflammatory Cytokines
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines can exacerbate inflammation, while anti-inflammatory cytokines can help to resolve it. Calophyllolide has been shown to prevent a prolonged inflammatory process by down-regulating the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10)[3][4][5].
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a primary regulator of the inflammatory response. An acetone extract of Calophyllum inophyllum leaves has been shown to suppress the expression of NF-κB in a dose-dependent manner in LPS-induced RAW 264.7 cells[1]. This suggests that the anti-inflammatory effects of compounds from this plant may be mediated, at least in part, through the inhibition of this critical pathway.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data for the anti-inflammatory effects of compounds and extracts related to this compound.
Table 1: Inhibition of Inflammatory Mediators by Calophyllum inophyllum Extracts
| Extract/Compound | Assay | Target | Concentration | % Inhibition | IC50 Value | Reference |
| Crude fruit extract | In vitro | Cyclooxygenase | 50 µg/mL | 77% | - | [6] |
| Crude fruit extract | In vitro | Lipooxygenase | 50 µg/mL | 88% | - | [6] |
| Isolated flavone (leaves) | In vitro | COX | 100 µg/mL | 71.36% | 22.58 µg/mL | [2] |
Table 2: Effect of Calophyllolide on Cytokine Levels in an Animal Model
| Treatment | Pro-inflammatory Cytokines (Fold Change vs. Control) | Anti-inflammatory Cytokine (Fold Change vs. Control) | Reference |
| IL-1β | IL-6 | TNF-α | |
| Calophyllolide | ↓ (Significant reduction) | ↓ (Significant reduction) | ↓ (Significant reduction) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for the study of this compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is used to determine the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., canophyllolal) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent system. Mix an equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX enzyme activity.
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes or prepare them from appropriate sources.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme.
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.
-
Product Detection: Measure the product of the reaction. This can be done by various methods, including measuring prostaglandin E2 (PGE2) levels using an ELISA kit or by using a colorimetric or fluorescent COX inhibitor screening assay kit that detects the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Cytokine Expression Analysis by ELISA
This protocol is for quantifying the levels of specific cytokines in biological samples (e.g., cell culture supernatant, serum).
-
Sample Collection: Collect cell culture supernatants or serum from in vitro or in vivo experiments.
-
ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10). Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound and related compounds are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
- 1. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Canophyllal's Antimicrobial Potential: A Technical Guide for Researchers
An In-depth Whitepaper on the Antimicrobial Activity Spectrum of Canophyllal and its Chemical Congeners
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a friedelane-type triterpenoid isolated from various plant species, including those of the Calophyllum and Commiphora genera, presents an interesting subject for antimicrobial research. While direct and extensive studies on the antimicrobial activity spectrum of pure this compound are notably limited in current scientific literature, the broader chemical class of friedelane triterpenoids and extracts from this compound-containing plants have demonstrated a range of antimicrobial properties. This technical guide aims to provide a comprehensive overview of the available data, infer the potential antimicrobial spectrum of this compound, detail relevant experimental protocols for its evaluation, and outline a logical workflow for future research in this area. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potential therapeutic applications. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds. Triterpenoids, a large and diverse class of naturally occurring compounds, are known to exhibit a wide array of biological activities, including antimicrobial effects. This compound, a triterpenoid belonging to the friedelane subclass, has been identified as a constituent of several medicinal plants.
Despite its presence in plants with traditional uses in treating infections, specific data quantifying the antimicrobial activity spectrum of isolated this compound is scarce. A study on the chemical constituents of Commiphora gileadensis reported the isolation of this compound (referred to as "canyophyllal") and noted it to be "less active" in antimicrobial assays compared to other diterpenes isolated from the same plant, although specific minimum inhibitory concentration (MIC) values were not provided.[1] This highlights a significant knowledge gap and underscores the need for dedicated studies to elucidate the antimicrobial potential of this compound.
This guide, therefore, synthesizes the available information on the antimicrobial activities of closely related friedelane triterpenoids and extracts from plants known to contain this compound, namely from the Calophyllum and Commiphora genera. By examining this related data, we can infer a potential antimicrobial profile for this compound and provide a robust framework for its future investigation.
Antimicrobial Activity Spectrum of Friedelane Triterpenoids and Related Compounds
To contextualize the potential antimicrobial activity of this compound, this section summarizes the reported antimicrobial activities of other friedelane-type triterpenoids and compounds isolated from Calophyllum inophyllum and Commiphora gileadensis.
| Compound/Extract | Microorganism | Activity (MIC/IC50 in µg/mL) | Source |
| Friedelane Triterpenoids | |||
| Friedelin | Staphylococcus aureus | Good antibacterial activity (qualitative) | [2] |
| Corynebacterium diphtheriae | Good antibacterial activity (qualitative) | [2] | |
| Salmonella typhi | Good antibacterial activity (qualitative) | [2] | |
| Klebsiella pneumoniae | Good antibacterial activity (qualitative) | [2] | |
| Proteus mirabilis | Good antibacterial activity (qualitative) | [2] | |
| Aspergillus niger | Highly active (qualitative) | [2] | |
| Pseudallescheria boydii | Highly active (qualitative) | [2] | |
| Trichophyton schoenleinii | Highly active (qualitative) | [2] | |
| Friedelan-3-one | Bacillus cereus | IC50: 11.40 | [3] |
| Friedelan-3α-ol | Staphylococcus aureus | IC50: 13.07 | [3] |
| Compounds from Commiphora gileadensis | |||
| Commigileadin A | Bacillus cereus | MIC: 8.9 | [4] |
| Staphylococcus aureus | Weak activity | [4] | |
| Escherichia coli | Weak activity | [4] | |
| Candida albicans | Inactive | [4] | |
| Methanolic Extract | Multidrug-resistant bacteria | MIC range: 37.5 | [5] |
| Compounds from Calophyllum inophyllum | |||
| Canophyllic acid | Antimicrobial properties (qualitative) | Not specified | [2] |
| Canophyllol | Antimicrobial properties (qualitative) | Not specified | [2] |
Experimental Protocols for Antimicrobial Activity Assessment
The following protocols are standard methodologies for evaluating the antimicrobial activity of natural compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of a compound against a specific microorganism.
a. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious bacteria) at 37°C for 18-24 hours.
-
Fungal strains (e.g., Candida albicans) are cultured on Sabouraud Dextrose Agar at 30°C for 24-48 hours.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Broth Microdilution Assay:
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.
-
An equal volume (100 µL) of the standardized microbial inoculum is added to each well.
-
Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of the solvent used) is also necessary to rule out any inhibitory effects of the solvent.
-
The microtiter plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
The aliquot is sub-cultured onto an appropriate agar medium.
-
The plates are incubated under the same conditions as the initial culture.
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Logical Workflow for Antimicrobial Evaluation of this compound
The following diagram illustrates a systematic approach for the comprehensive evaluation of the antimicrobial properties of a natural compound like this compound.
Caption: Workflow for the antimicrobial evaluation of this compound.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise mechanism of action through which this compound may exert its antimicrobial effects. However, based on the known mechanisms of other triterpenoids, several hypotheses can be proposed for future investigation:
-
Disruption of Cell Membrane Integrity: Many triterpenoids are known to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Biofilm Formation: Triterpenoids can interfere with the signaling pathways involved in microbial biofilm formation, a key virulence factor in many pathogenic microorganisms.
-
Enzyme Inhibition: this compound may target and inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
Further research, as outlined in the workflow diagram, is necessary to elucidate the specific mechanism of action of this compound.
Conclusion and Future Directions
This compound remains a largely unexplored natural product with potential antimicrobial activity. While direct evidence of its antimicrobial spectrum is currently lacking, the bioactivity of its chemical class (friedelane triterpenoids) and the plants from which it is isolated suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
Systematic Screening: A comprehensive screening of pure this compound against a broad panel of clinically relevant bacteria and fungi to determine its MIC and MBC/MFC values.
-
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure could enhance its antimicrobial potency and spectrum.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of infection.
This technical guide provides a foundational framework for researchers to embark on the systematic evaluation of this compound as a potential novel antimicrobial agent. The data on related compounds, detailed experimental protocols, and the proposed research workflow are intended to facilitate and guide these future endeavors.
References
- 1. ACG Publications - Terpenes from the Fresh Stems of Commiphora gileadensis with Antimicrobial Activity [acgpubs.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Canophyllal: An Assessment of Cytotoxicity Against Cancer Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Canophyllal, a natural triterpenoid, has been identified as a constituent of several plant species with traditional medicinal uses, including Calophyllum inophyllum and Commiphora gileadensis. While extracts from these plants have demonstrated cytotoxic activities against various cancer cell lines, a comprehensive review of the direct cytotoxic effects of isolated this compound is notably absent in the current scientific literature. This technical guide aims to consolidate the available, albeit limited, information surrounding this compound's potential anticancer properties by examining the bioactivity of plant extracts in which it is a known component. Furthermore, this document provides a detailed overview of the standard experimental protocols and key signaling pathways that would be integral to the systematic evaluation of this compound's cytotoxicity, should the purified compound become the subject of future investigation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and related natural products.
Introduction
The search for novel anticancer agents from natural sources remains a cornerstone of oncological research. Plant-derived compounds, with their vast structural diversity, have historically yielded numerous clinically significant chemotherapeutic drugs. This compound, a triterpenoid found in plants such as Calophyllum inophyllum, represents a molecule of interest due to the observed cytotoxic properties of its source extracts. This guide provides a summary of the existing data on the anticancer activity of these extracts and outlines the necessary experimental framework for the future evaluation of purified this compound.
Cytotoxicity of Plant Extracts Containing this compound
| Plant Part | Extraction Solvent | Cancer Cell Line | IC50 (µg/mL) | Citation |
| Leaves | Ethanolic | MCF-7 (Breast) | 120 | [1][2] |
| Fruit | Not Specified | MCF-7 (Breast) | 23.59 | [3] |
| Oil | Not Specified | C6 (Glioma) | 0.22% (24h), 0.082% (48h) | [4] |
Methodologies for Evaluating Cytotoxicity and Mechanism of Action
To rigorously assess the anticancer potential of a purified compound such as this compound, a series of standardized in vitro assays are required. These protocols are designed to quantify cytotoxic effects, elucidate the mode of cell death, and identify the molecular pathways involved.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be employed.
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
3.2.2. Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis. Their activation can be measured using colorimetric, fluorometric, or Western blot-based methods.
Cell Cycle Analysis
Many anticancer drugs exert their effects by inducing cell cycle arrest. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
Based on the mechanisms of other natural product-derived anticancer agents, the cytotoxic effects of this compound could potentially be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis Signaling Pathways
Apoptosis is primarily regulated by two interconnected pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this pathway.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8 and subsequent activation of caspase-3.
Cell Cycle Regulation Pathways
The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The activity of CDK-cyclin complexes can be inhibited by CDK inhibitors (CKIs). Many anticancer agents induce cell cycle arrest by modulating the expression or activity of these regulatory proteins.
Visualizations of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental and molecular processes involved in assessing this compound's cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
Caption: The intrinsic and extrinsic pathways of apoptosis leading to programmed cell death.
Caption: A simplified representation of the cell cycle and its key regulatory checkpoints.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to definitively assess the cytotoxicity of isolated this compound against cancer cell lines. However, the demonstrated anticancer activity of extracts from Calophyllum inophyllum, a plant known to contain this compound, suggests that this compound warrants further investigation. Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its cytotoxic effects against a broad panel of human cancer cell lines. Subsequent studies should aim to elucidate its mechanism of action, including its effects on apoptosis and cell cycle progression, and to identify the specific molecular targets and signaling pathways it modulates. Such a comprehensive approach will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.
References
In Vitro Bioactivity of Canophyllal and Related Compounds from Calophyllum inophyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal, a triterpenoid, and its related compound, canophyllol, are natural products found in plants of the Calophyllum genus, notably Calophyllum inophyllum. While specific in vitro bioactivity data for isolated this compound is limited in publicly available scientific literature, extracts from Calophyllum inophyllum, rich in this compound, canophyllol, coumarins, and xanthones, have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the in vitro evaluation of the bioactivity of compounds derived from Calophyllum inophyllum, with a focus on the methodologies and signaling pathways relevant to this compound's potential therapeutic effects.
Anticancer Activity
Extracts from Calophyllum inophyllum have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.
Quantitative Data: Cytotoxicity of Calophyllum inophyllum Extracts
| Cell Line | Extract Type | Assay | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Ethanolic Leaf Extract | MTT | 120 µg/mL | [1][2] |
| MCF-7 (Breast Cancer) | Fruit Extract | MTT | 19.63 µg/mL | [3] |
| C6 (Glioma) | Oil Extract | MTT | 0.22% (24h), 0.082% (48h) | [4] |
| H460 (Lung Cancer) | Methanol Leaf Extract | MTT | 30.00 µg/mL | [5] |
| HCT-116 (Colon Cancer) | Xanthone from Stem Bark | MTT | 3.04 µM | [6] |
| KB (Nasopharyngeal Carcinoma) | Root Bark and Nut Extract | Not Specified | Not Specified | [7] |
| Various Cancer Cell Lines | Isodispar B from Calophyllum | MTT | 3.8 - 11.5 µM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Calophyllum inophyllum extract or isolated compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Calophyllum inophyllum extract) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Apoptosis Induction
Compounds from Calophyllum inophyllum are known to induce apoptosis in cancer cells. This process is regulated by a complex signaling cascade involving pro- and anti-apoptotic proteins.
Anti-inflammatory Activity
Extracts of Calophyllum inophyllum have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway.[9][10]
Quantitative Data: Anti-inflammatory Effects of Calophyllum inophyllum Extracts
| Assay | Cell Line | Extract/Compound | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |
| iNOS Expression | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |
| COX-2 Expression | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |
| NF-κB Expression | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |
| Cyclooxygenase Inhibition | In vitro assay | Crude Fruit Extract (50 µg/ml) | 77% inhibition | [11][12] |
| Lipooxygenase Inhibition | In vitro assay | Crude Fruit Extract (50 µg/ml) | 88% inhibition | [11][12] |
| Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Down-regulation | In vivo model | Calophyllolide | Significant reduction | [13][14] |
| Anti-inflammatory Cytokine (IL-10) Up-regulation | In vivo model | Calophyllolide | Significant increase | [13][14] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Calophyllum inophyllum extract or isolated compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a key regulator of inflammation. Compounds from Calophyllum inophyllum can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Antimicrobial Activity
Various extracts of Calophyllum inophyllum have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity of Calophyllum inophyllum Extracts
| Microorganism | Extract Type | Method | Result | Reference |
| Bacillus subtilis | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |
| Staphylococcus aureus | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |
| Escherichia coli | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |
| Klebsiella pneumoniae | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |
| Pseudomonas aeruginosa | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |
| Shigella dysenteriae | Petroleum Ether Leaf Extract | Disc Diffusion | 16 - 20 mm inhibition zone | [16] |
| Candida sp. | Petroleum Ether Leaf Extract | Disc Diffusion | 6 - 14 mm inhibition zone | [16] |
| Gram-positive bacteria | Methanol Leaf & Branch Extract | MIC | 31.3 - 62.5 µg/ml | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Calophyllum inophyllum extract or isolated compound
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: In Vitro Bioactivity Screening
The overall process for evaluating the in vitro bioactivity of a natural product like this compound follows a logical progression from initial screening to mechanistic studies.
Conclusion
While direct evidence for the bioactivity of isolated this compound is currently limited, the substantial body of research on Calophyllum inophyllum extracts provides a strong rationale for its potential as a bioactive compound. The methodologies and signaling pathways detailed in this guide offer a robust framework for the in vitro evaluation of this compound and other related natural products. Further research is warranted to isolate and characterize the specific bioactivities of this compound to fully elucidate its therapeutic potential.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijpjournal.com [ijpjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and cytotoxic agents from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phytojournal.com [phytojournal.com]
Canophyllal: A Comprehensive Technical Guide on the Plant-Derived Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canophyllal, a naturally occurring triterpenoid with the molecular formula C₃₀H₄₈O₂, has been identified as a secondary metabolite in a select number of plant species. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction, isolation, and characterization are presented, alongside a summary of its known quantitative yields from plant sources. Furthermore, this guide explores the potential mechanisms of action and signaling pathways influenced by this compound, offering a foundation for future research and drug development endeavors.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. Within this class, this compound has emerged as a compound of interest due to its presence in medicinal plants and its potential biological activities. This guide serves as a central repository of technical information on this compound, aimed at facilitating further scientific investigation and application.
Physicochemical Properties and Structure
This compound is a pentacyclic triterpenoid aldehyde. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | |
| Molecular Weight | 440.70 g/mol | |
| Chemical Structure | Pentacyclic Triterpenoid Aldehyde | |
| Appearance | - | - |
| Solubility | - | - |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for triterpenoids in plants, originating from the isoprenoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These five-carbon building blocks are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.
-
Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then converted to the C15 compound, FPP.
-
Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation to form squalene.
-
Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.
-
Cyclization: 2,3-oxidosqualene serves as the linear precursor for the cyclization reaction catalyzed by a specific oxidosqualene cyclase (OSC) to form the pentacyclic triterpenoid backbone of this compound. The specific OSC involved in this compound biosynthesis has not yet been fully characterized.
-
Post-Cyclization Modifications: The initial cyclized product undergoes a series of oxidative modifications, likely mediated by cytochrome P450 monooxygenases (P450s), to introduce the aldehyde functional group characteristic of this compound.
General biosynthetic pathway of this compound.
Plant Sources and Quantitative Yield
This compound has been isolated from several plant species. The available quantitative data on its yield is limited and summarized in the table below.
| Plant Species | Plant Part | Extraction Method | Yield | Reference |
| Commiphora gileadensis | Aerial Parts | Methanol Extraction | Not specified | [1] |
| Elsholtzia ciliata | - | - | Not specified | |
| Pileostegia viburnoides | - | - | Not specified |
Specific yield data for this compound from these sources is not well-documented in the available literature.
Experimental Protocols
Extraction and Isolation
The following is a general protocol for the extraction and isolation of this compound from plant material, based on methods described for triterpenoids from Commiphora gileadensis[1].
Workflow for this compound Isolation
Workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Commiphora gileadensis) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature. Repeat the extraction multiple times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to achieve initial separation.
-
Column Chromatography: The fraction containing this compound (typically a less polar fraction like chloroform or n-hexane) is subjected to silica gel column chromatography.
-
Elution: Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Monitoring: Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Purification: Combine fractions containing this compound and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
Structure Elucidation
The structure of isolated this compound is typically elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments provide further structural information.
Table of Spectroscopic Data:
Specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are not consistently reported across the reviewed literature and require access to specialized databases or primary research articles for detailed analysis.
Biological Activities and Mechanism of Action
The biological activities of this compound are not yet extensively studied as a pure compound. However, extracts from plants containing this compound have demonstrated various effects.
Table of Reported Biological Activities:
| Activity | Description | Reference |
| Antimicrobial | Extracts of Commiphora gileadensis containing this compound have shown antimicrobial properties. | [2] |
| Cytotoxic | Methanolic extracts of Commiphora gileadensis have exhibited cytotoxic effects against certain cancer cell lines. | [2] |
| Anti-inflammatory | While not directly demonstrated for this compound, related triterpenoids and extracts from source plants possess anti-inflammatory properties. |
Potential Mechanism of Action: NF-κB Signaling Pathway
While direct evidence for this compound is lacking, other structurally related triterpenoids and phytochemicals found in the same plant extracts have been shown to modulate inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Hypothesized inhibition of the NF-κB signaling pathway by this compound.
It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further research is required to validate this proposed mechanism.
Conclusion and Future Directions
This compound is a plant-derived triterpenoid with a foundation for potential pharmacological applications. This guide has synthesized the available technical information on its biosynthesis, isolation, and potential biological activities. However, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Analysis: Determining the precise yield of this compound from various plant sources to identify high-yielding species or cultivation conditions.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the specific oxidosqualene cyclase and cytochrome P450 enzymes involved in this compound biosynthesis to enable biotechnological production.
-
Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies on pure this compound to definitively establish its biological activities and therapeutic potential.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
Addressing these areas will be crucial for unlocking the full potential of this compound as a lead compound for the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Canophyllal from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal, a triterpenoid compound, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This tetracyclic triterpene is predominantly found in plants of the Calophyllum genus, with Calophyllum inophyllum being a notable source.[1] The effective extraction and isolation of this compound are critical preliminary steps for further pharmacological investigation and drug development. These application notes provide detailed protocols for the extraction of this compound from plant material, summarize quantitative data from various extraction methodologies, and illustrate the potential signaling pathways modulated by this class of compounds.
Data Presentation: Quantitative Analysis of Extraction Yields
The efficiency of extracting bioactive compounds from plant materials is influenced by several factors, including the plant part used, the extraction method, and the type of solvent. The following tables summarize the yields of extracts and related compounds from Calophyllum inophyllum using different techniques and solvents.
Table 1: Comparison of Extraction Yields from Calophyllum inophyllum Leaves using Different Solvents.
| Extraction Method | Solvent | Plant Part | Yield (%) | Reference |
| Soxhlet | Methanol | Leaves | 74.44 | [2] |
| Soxhlet | Petroleum Ether | Leaves | 23.20 | [2] |
| Soxhlet | Chloroform | Leaves | 13.60 | [2] |
| Maceration | Methanol | Leaves | 4.29 | [3] |
| Maceration | Ethanol | Leaves | 3.89 | [3] |
| Maceration | Petroleum Ether | Leaves | 3.31 | [3] |
| Percolation | 80% Methanol in Water | Leaves | 2.41 | [4] |
Table 2: Yield of Triterpenoid and Related Compounds from Calophyllum inophyllum.
| Compound/Fraction | Extraction Method | Solvent System | Plant Part | Yield (%) | Reference |
| Triterpenoid fraction | Maceration | Methanol | Leaves | 2.48 | [3] |
| Calophyllolide | Maceration | Dichloromethane:Methanol (1:1) | Seeds | 0.118 | [5] |
| Calophyllolide | Ethanol Extraction & Chromatography | Ethanol, Ethyl Acetate | Seeds | 0.23 | [5] |
| Canophyllic acid | Maceration & Chromatography | Dichloromethane | Leaves | - | [6] |
| Canophyllol | Maceration & Chromatography | Dichloromethane | Leaves | - | [6] |
Note: Specific yield for this compound was not explicitly available in the reviewed literature, yields for the closely related triterpenoid fraction and calophyllolide are presented for reference.
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from Calophyllum inophyllum leaves. The protocol is adapted from established methods for triterpenoid isolation from this plant species.[7]
Protocol 1: Solvent Extraction of this compound
Objective: To extract this compound from dried leaves of Calophyllum inophyllum using solvent extraction.
Materials:
-
Dried and powdered leaves of Calophyllum inophyllum
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Erlenmeyer flasks
-
Beakers
-
Shaker
Procedure:
-
Sample Preparation: Air-dry fresh leaves of Calophyllum inophyllum in the shade for 7-10 days. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
-
Maceration:
-
Weigh 100 g of the powdered leaf material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of dichloromethane to the flask.
-
Seal the flask and place it on a shaker at room temperature for 72 hours.
-
-
Filtration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate (the dichloromethane extract) in a clean flask.
-
Repeat the extraction process on the residue with fresh dichloromethane to ensure maximum yield.
-
-
Solvent Evaporation:
-
Combine the filtrates from all extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.
-
-
Storage: Store the crude extract in a sealed, labeled vial at 4°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To isolate and purify this compound from the crude extract using column chromatography.
Materials:
-
Crude dichloromethane extract of Calophyllum inophyllum
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp
-
Vanillin-sulfuric acid spray reagent
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, and so on).
-
Collect the eluting solvent in fractions of 10-20 mL in labeled collection tubes.
-
-
Fraction Analysis (TLC):
-
Monitor the separation process by spotting a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Fractions showing similar TLC profiles (spots with the same Rf value as a this compound standard, if available) are pooled together.
-
-
Isolation of this compound:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the isolated compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway
This compound and related triterpenoids have demonstrated anti-inflammatory and anticancer activities. A key signaling pathway implicated in these cellular processes is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a hypothesized mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling cascade.[8][9]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. Item - Triterpenes from Calophyllum inophyllum Linn. - RMIT University - Figshare [research-repository.rmit.edu.au]
- 7. impactfactor.org [impactfactor.org]
- 8. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing plant extraction techniques for enhanced yield of bioactive compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of bioactive compounds from plant materials is a critical foundational step in the development of pharmaceuticals, nutraceuticals, and herbal medicines. The yield, purity, and subsequent biological activity of these compounds are profoundly influenced by the chosen extraction method and its associated parameters. Optimizing these techniques is paramount to maximize the recovery of target molecules, ensure batch-to-batch consistency, reduce processing costs, and maintain the therapeutic efficacy of the final product. Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly shorten extraction times compared to traditional approaches, boosting throughput. This document provides a detailed overview of key extraction techniques, comparative data, and standardized protocols to guide researchers in enhancing the yield of valuable bioactive compounds.
Application Notes: A Comparative Overview of Extraction Techniques
The selection of an appropriate extraction technique is contingent upon the physicochemical properties of the target bioactive compounds, the structure of the plant matrix, and the desired scale of operation.
1. Conventional Extraction Methods:
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specified period. While straightforward, it can be time-consuming and may result in lower yields.
-
Soxhlet Extraction: A continuous reflux of solvent is used to efficiently extract compounds. It is more efficient than maceration but the prolonged exposure to heat can degrade thermolabile compounds.
-
Hydrodistillation: Primarily used for extracting essential oils from aromatic plants by employing steam.
2. Modern (Green) Extraction Techniques: Modern techniques offer significant advantages, including reduced solvent consumption, lower energy usage, and shorter extraction times, making them more environmentally friendly.
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves (typically 20-120 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing mass transfer, thereby improving extraction efficiency at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures cell walls, releasing bioactive compounds into the solvent. MAE significantly reduces extraction time and solvent volume.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE is highly selective and ideal for extracting thermolabile compounds, as the solvent can be easily removed by depressurization, leaving no residue.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures (50-200°C) and pressures (5-15 MPa). These conditions keep the solvent in its liquid state above its boiling point, which decreases its viscosity and surface tension while increasing analyte solubility, leading to faster and more efficient extractions with reduced solvent consumption.
General Experimental Workflow for Extraction Optimization
The following diagram illustrates a logical workflow for developing and optimizing a plant extraction protocol.
Caption: A logical workflow for optimizing plant extraction protocols.
Data Presentation: Comparative Analysis of Extraction Techniques
The efficiency of an extraction technique is highly dependent on the plant matrix and the target compounds. The tables below summarize quantitative data from comparative studies.
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Urtica dioica (Nettle)
| Extraction Method | Solvent | Time | Yield | Reference |
| Maceration | Ethanol | 72 hrs | Low | |
| Soxhlet | Ethanol | 8 hrs | High | |
| UAE | Ethanol | 15 min | Very High | |
| MAE | Ethanol | 5 min | Highest | **** |
Data synthesized from a study comparing conventional and modern techniques, highlighting that MAE provided the highest yield in the shortest time.
Table 2: Comparison of Extraction Methods for Phenolics and Flavonoids from Ceratonia siliqua L. (Carob) Pods
| Extraction Method | Total Phenolics (mg GAE/g DW) | Total Flavonoids (mg QE/g DW) | Antioxidant Activity (IC50, µg/mL) | Reference |
| Soxhlet | 11.55 | 3.50 | 11.33 | |
| UAE | 21.44 | 6.45 | 8.35 | |
| SFE | 28.38 | 8.38 | 7.11 | |
| MAE | 34.38 | 10.53 | 6.07 | **** |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Lower IC50 indicates higher antioxidant activity. This study found MAE to be the most effective method for extracting phenolics from carob pods.
Table 3: Comparison of Solvents for Phenolic and Flavonoid Extraction from Adiantum caudatum
| Solvent | Total Phenolics (µg GAE/mL) | Total Flavonoids (µg Rutin Eq/mL) | Antioxidant Activity (FRAP Assay) | Reference |
| Hexane | 16.7 | 10.0 | Low | |
| Aqueous | 21.1 | 11.6 | Medium | |
| Methanol | 27.7 | 13.2 | High | **** |
This data shows that for Soxhlet extraction of Adiantum caudatum, methanol was the most effective solvent for recovering phenolics and flavonoids with high antioxidant activity.
Experimental Protocols
Detailed methodologies for key modern extraction techniques are provided below. These should be adapted and optimized for specific plant materials and target compounds.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Principle: This method uses the energy of ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances the penetration of the solvent, thereby accelerating the extraction process.
Apparatus:
-
Ultrasonic bath or probe sonicator (e.g., 20-50 kHz)
-
Extraction vessel (beaker or flask)
-
Magnetic stirrer and stir bar (optional)
-
Temperature control system (water bath or chiller)
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator for solvent removal
Procedure Workflow: UAE
Caption: Standard workflow for Ultrasound-Assisted Extraction (UAE).
Step-by-Step Methodology:
-
Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 5 g).
-
Solvent Addition: Place the sample into an extraction vessel and add the chosen solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:25 g/mL).
-
Sonication: Submerge the extraction vessel in the ultrasonic bath, ensuring the water level is equal to or higher than the solvent level in the vessel. Set the desired temperature (e.g., 25-55 °C) and extraction time (e.g., 15-30 min).
-
Extraction: Turn on the ultrasound. Continuous sonication is typically applied.
-
Recovery: After the extraction time is complete, turn off the device. Remove the vessel and allow it to cool.
-
Filtration: Separate the extract from the solid plant residue by filtering through Whatman No. 1 filter paper or by centrifugation followed by decanting the supernatant.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator or at low temperatures for subsequent analysis.
Key Parameters to Optimize:
-
Solvent Type and Concentration: Aqueous ethanol or methanol are common.
-
Temperature: Lower temperatures (e.g., 25°C) can be efficient and prevent degradation of thermolabile compounds.
-
Time: Typically ranges from 10 to 60 minutes.
-
Solid-to-Liquid Ratio: Affects extraction efficiency.
-
Ultrasonic Power and Frequency: Higher power can increase yield but may also cause degradation. Frequencies between 20-120 kHz are common.
Protocol 2: Microwave-Assisted Extraction (MAE)
Principle: MAE utilizes microwave energy to heat the solvent and the sample matrix, causing a rapid increase in temperature and internal pressure that leads to the rupture of plant cells and the release of bioactive compounds.
Apparatus:
-
Microwave extraction system (open-vessel or closed-vessel)
-
Extraction vessels (microwave-transparent, e.g., Teflon)
-
Temperature and pressure sensors
-
Reflux condenser (for open-vessel systems)
-
Filtration system
-
Rotary evaporator
Procedure Workflow: MAE
Caption: Standard workflow for Microwave-Assisted Extraction (MAE).
Step-by-Step Methodology:
-
Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 1-5 g) and place it into the microwave extraction vessel.
-
Solvent Addition: Add a precise volume of the selected solvent to achieve the desired solid-to-liquid ratio.
-
Vessel Sealing: Securely seal the vessel (for closed systems) or attach the reflux system (for open systems).
-
Microwave Program: Place the vessel in the microwave extractor. Set the key parameters: microwave power (e.g., 250-1000 W), maximum temperature (e.g., 60-100 °C), and extraction time (e.g., 5-20 min).
-
Extraction: Run the microwave program. The system will automatically control the power to maintain the set temperature.
-
Cooling: After the cycle is complete, allow the vessel to cool to room temperature before opening to avoid flash boiling of the solvent.
-
Recovery and Filtration: Open the vessel, and filter the contents to separate the extract from the plant debris.
-
Concentration: Evaporate the solvent from the filtrate to yield the crude extract.
Key Parameters to Optimize:
-
Microwave Power: Higher power reduces time but can cause degradation.
-
Solvent Choice: The solvent must have a high dielectric constant to absorb microwave energy efficiently.
-
Temperature: Controlled to prevent thermal degradation of target compounds.
-
Extraction Time: Significantly shorter than conventional methods, often in minutes.
-
Matrix Characteristics: Particle size and moisture content of the sample are important.
Protocol 3: Supercritical Fluid Extraction (SFE)
Principle: SFE uses a fluid above its critical temperature and pressure (a supercritical fluid) as the solvent. Supercritical CO2 is widely used due to its low critical point, non-toxicity, and non-flammability. Varying the pressure and temperature allows for tuning the solvent power of the fluid, enabling selective extraction.
Apparatus:
-
SFE system, including:
-
High-pressure pump for CO2
-
Co-solvent pump (optional)
-
Extraction vessel with temperature control (oven)
-
Automated back-pressure regulator
-
Collection vessel/separator
-
Caption: Standard workflow for Pressurized Liquid Extraction (PLE).
Step-by-Step Methodology:
-
Cell Loading: Place a filter at the bottom of the extraction cell. Mix the weighed, ground plant sample with an inert material like diatomaceous earth and load it into the cell. Place a second filter on top.
-
System Setup: Place the sealed cell into the instrument's carousel. Place an empty, labeled collection vial in the corresponding position.
-
Method Programming: Set the extraction parameters: solvent (e.g., ethanol/water 50:50), temperature (e.g., 100 °C), pressure (e.g., 10 MPa / 1500 psi), static extraction time (e.g., 10 min), and number of extraction cycles (e.g., 1-3).
-
Extraction Cycle:
-
The system automatically loads the cell into the oven.
-
The cell is heated and filled with the solvent until the set pressure is reached.
-
The static phase begins, holding the sample in the hot, pressurized solvent for the specified time.
-
The extract is then flushed from the cell into the collection vial.
-
Finally, compressed nitrogen purges the cell of any remaining solvent.
-
-
Recovery: Once the cycle(s) are complete, remove the collection vial containing the extract. The extract can be used directly for analysis or concentrated further.
Key Parameters to Optimize:
-
Temperature: A critical parameter; higher temperatures increase efficiency but may cause degradation.
-
Solvent: A wide range of solvents can be used; green solvents like water and ethanol are preferred.
-
Static Time and Cycles: Longer times and more cycles can increase yield but also extraction time.
-
Pressure: Primarily used to maintain the solvent in a liquid state; has a lesser effect on efficiency compared to temperature.
Bioactive Compounds and Cellular Signaling Pathways
Many plant-derived bioactive compounds, particularly phenolics and flavonoids, exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development.
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many phenolic compounds, such as quercetin and chrysin, have been shown to inhibit this pathway at various points, thereby exerting anti-inflammatory effects.
The diagram below illustrates the canonical NF-κB pathway and highlights potential points of inhibition by plant-derived bioactive compounds.
Caption: Inhibition of the NF-κB signaling pathway by bioactive compounds.
Application Notes and Protocols for the Purification of Canophyllal by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal is a naturally occurring triterpenoid that has been isolated from various plant species, most notably from the genus Calophyllum. Triterpenoids as a class of compounds are known for their diverse pharmacological activities, and this compound, along with its co-occurring compounds, has shown potential as an anti-inflammatory and antimicrobial agent.[1] This document provides detailed application notes and protocols for the purification of this compound from plant sources using chromatographic techniques, intended to aid researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following tables summarize the types of data that should be collected during the purification process and provide examples based on the isolation of related triterpenoids from Calophyllum species.
Table 1: Summary of Chromatographic Methods for Triterpenoid Isolation from Calophyllum sp.
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Elution Order) | Target Compounds | Reference |
| Vacuum Liquid Chromatography (VLC) | Silica Gel 60H | Gradient of Petroleum Ether, Ethyl Acetate (EtOAc), and Methanol (MeOH) | Fractionation of crude extract | [2] |
| Column Chromatography (CC) | Silica gel 60 (70-230 mesh) | Gradient of Petroleum Ether, Dichloromethane (CH2Cl2), and MeOH | Isolation of triterpenoids | [3] |
| Preparative Thin Layer Chromatography (PTLC) | Silica gel 60 F254 | Chloroform/Methanol (e.g., 98.5:1.5) | Final purification of isolated compounds | [3] |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water gradients | Analysis and separation of isomeric triterpenoids | [4] |
Table 2: Representative Yields of Triterpenoids from Calophyllum inophyllum
| Compound | Plant Part | Extraction Solvent | Yield (mg from starting material) | Purity | Reference |
| Friedelin | Leaves | Dichloromethane | 8 mg from rechromatography of a 30% acetone in CH2Cl2 fraction | TLC pure | [1][5] |
| Squalene | Leaves | Dichloromethane | 12 mg from rechromatography of a CH2Cl2 fraction | TLC pure | [1][5] |
| Canophyllic acid | Leaves | Dichloromethane | 4 mg from rechromatography of a 40% acetone in CH2Cl2 fraction | TLC pure | [1][5] |
| Canophyllol (mixture) | Leaves | Dichloromethane | 5 mg from rechromatography of a 40% acetone in CH2Cl2 fraction | TLC pure | [1][5] |
| Taraxasterol | Twigs | Dichloromethane | 6 mg from rechromatography of a 40% acetone in CH2Cl2 fraction | TLC pure | [1][5] |
Note: The yields are highly dependent on the starting plant material and the specific extraction and purification conditions.
Experimental Protocols
The following protocols are generalized from methodologies reported for the isolation of triterpenoids from Calophyllum species.[1][3][5]
Plant Material Extraction
-
Preparation : Air-dry the plant material (e.g., stem bark or leaves of Calophyllum inophyllum) at room temperature and then grind it into a coarse powder.
-
Extraction : Macerate the powdered plant material in a suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol) at room temperature for 72 hours.
-
Filtration and Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
a) Vacuum Liquid Chromatography (VLC) for Initial Fractionation
-
Column Packing : Dry pack a sintered glass funnel with silica gel 60H.
-
Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the VLC column.
-
Elution : Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether, followed by increasing proportions of ethyl acetate in petroleum ether, and finally with methanol.
-
Fraction Collection : Collect fractions of suitable volumes and monitor the separation by Thin Layer Chromatography (TLC).
b) Column Chromatography (CC) for Further Separation
-
Column Packing : Prepare a glass column with silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., petroleum ether).
-
Sample Loading : Concentrate the VLC fractions showing the presence of triterpenoids (based on TLC analysis) and load the sample onto the column.
-
Elution : Elute the column with a gradient of increasing polarity, for instance, from petroleum ether to dichloromethane and then to methanol.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC. Combine fractions with similar TLC profiles.
c) Preparative Thin Layer Chromatography (PTLC) for Final Purification
-
Plate Preparation : Use pre-coated silica gel 60 F254 plates.
-
Sample Application : Apply the partially purified fraction from CC as a band onto the PTLC plate.
-
Development : Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 98.5:1.5).
-
Visualization and Isolation : Visualize the separated bands under UV light (254 nm and 365 nm). Scrape the band corresponding to this compound and elute the compound from the silica gel with a polar solvent like ethyl acetate or methanol.
-
Final Concentration : Filter the eluent and evaporate the solvent to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Potential Signaling Pathways Modulated by Structurally Related Triterpenoids
The triterpenoid friedelin, also isolated from Calophyllum species, has been shown to inhibit the growth and metastasis of human leukemia cells through the modulation of MEK/ERK and PI3K/AKT signaling pathways.[6] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.
Caption: Potential inhibitory effects of this compound on MEK/ERK and PI3K/AKT pathways.
References
- 1. impactfactor.org [impactfactor.org]
- 2. iomcworld.com [iomcworld.com]
- 3. Triterpenoids from Calophyllum inophyllum and their growth inhibitory effects on human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CPRiL [cpi.vm.uni-freiburg.de]
Application Note: High-Throughput Analysis of Canophyllal using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of canophyllal, a bioactive triterpenoid found in various plant species. This compound has garnered interest for its potential therapeutic properties, including the weak inhibition of nitric oxide (NO) production. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a pentacyclic triterpenoid belonging to the friedelane class of natural products. It has been isolated from several plant sources, including Elsholtzia ciliata, Pileostegia viburnoides, and Calophyllum inophyllum. The molecular formula for this compound is C30H48O2 with a molecular weight of 440.70 g/mol . Given its reported biological activities, including the modulation of inflammatory pathways through the inhibition of nitric oxide synthase, accurate and sensitive analytical methods are crucial for its study in various biological matrices. LC-MS/MS offers the high selectivity and sensitivity required for the quantitative analysis of such compounds in complex plant extracts.
Experimental Protocols
Sample Preparation from Plant Material
A generalized protocol for the extraction of this compound from dried plant material is provided below. Optimization may be required depending on the specific plant matrix.
-
Grinding: Mill the dried plant material (e.g., leaves, bark) to a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of methanol.
-
Combine the supernatants.
-
-
Filtration and Concentration:
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into a clean round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient is recommended for optimal separation. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 50 |
| 15.0 | 50 |
Mass Spectrometry
-
System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for non-polar compounds like triterpenoids.[1][2]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the detection of this compound. The precursor ion is the protonated molecule [M+H]+. The product ions are predicted based on the fragmentation of the closely related friedelane triterpenoid, friedelin, as specific experimental data for this compound is not widely available.[3]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 441.37 | 423.36 | 273.22 | 20 |
| This compound | 441.37 | 411.36 | 123.12 | 25 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: A schematic of the sample preparation and analysis workflow for this compound.
Proposed Fragmentation of this compound
Caption: A proposed fragmentation pathway for the this compound precursor ion.
This compound's Inhibitory Effect on Nitric Oxide Production
Caption: this compound's inhibitory action on nitric oxide (NO) synthesis.[4]
Discussion
The presented LC-MS/MS method provides a robust framework for the analysis of this compound in plant extracts. The sample preparation protocol is straightforward and effective for extracting triterpenoids. The use of a C18 reversed-phase column with a water/acetonitrile gradient offers good chromatographic resolution for this class of compounds.
For mass spectrometric detection, APCI is recommended due to the relatively non-polar nature of this compound, which can lead to better ionization efficiency compared to ESI for such molecules.[1][2] The predicted MRM transitions, based on the fragmentation of the structurally similar friedelin, provide a starting point for method development. It is crucial to confirm these transitions and optimize collision energies using a this compound analytical standard. The characteristic fragmentation of pentacyclic triterpenoids often involves retro-Diels-Alder reactions, leading to specific product ions that can be used for confident identification and quantification.
Conclusion
This application note outlines a detailed and effective LC-MS/MS method for the detection and quantification of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation patterns and workflow diagrams, will aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their studies of this promising bioactive compound. Further optimization and validation of this method with a certified reference standard of this compound are recommended to ensure the accuracy and precision of quantitative results.
References
- 1. Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Structural characterization of chlorophyll-a by high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Canophyllal cytotoxicity assay protocol (e.g., MTT)
Application Note: Canophyllal Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a terpenoid compound found in plants such as Commiphora gileadensis, has been identified as a potential cytotoxic agent.[1] Extracts from Commiphora gileadensis have demonstrated cytotoxic effects against various cancer cell lines, including the A549 non-small cell lung cancer line.[2] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength. This allows for the determination of the half-maximal inhibitory concentration (IC50) of a compound, a key parameter in evaluating its cytotoxic potential.
Quantitative Data Summary
Due to the limited availability of specific IC50 values for isolated this compound in the public domain, the following table presents illustrative data based on the cytotoxic potential of similar terpenoid compounds against common cancer cell lines. This data should be considered hypothetical and serves as an example for data presentation.
| Cell Line | Cancer Type | Illustrative IC50 of this compound (µM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| MCF-7 | Breast Adenocarcinoma | 75 |
| HeLa | Cervical Cancer | 60 |
| HepG2 | Hepatocellular Carcinoma | 85 |
Experimental Protocol: MTT Cytotoxicity Assay for this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, from the dose-response curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay for this compound.
Signaling Pathway Diagram
While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, many terpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Representative terpenoid-induced apoptosis pathway.
References
- 1. Secondary Metabolites Profiling, Antimicrobial and Cytotoxic Properties of Commiphora gileadensis L. Leaves, Seeds, Callus, and Cell Suspension Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites Profiling, Antimicrobial and Cytotoxic Properties of Commiphora gileadensis L. Leaves, Seeds, Callus, and Cell Suspension Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Canophyllal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial susceptibility of Canophyllal, a natural compound of interest for its potential therapeutic properties. The following sections detail standardized methods, data interpretation, and visualization of experimental workflows.
Introduction
This compound is a terpenoid that has been identified in various plant species, including Commiphora gileadensis.[1] The emergence of antimicrobial resistance necessitates the exploration of novel compounds like this compound for their potential to combat pathogenic microorganisms.[2] Antimicrobial susceptibility testing (AST) is a critical first step in evaluating the efficacy of such compounds.[2][3] This document outlines the key experimental protocols for determining the antimicrobial activity of this compound, including the disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
While specific quantitative antimicrobial susceptibility data for isolated this compound is not extensively available in the public domain, the following table summarizes the antimicrobial effects of a methanolic extract of Commiphora gileadensis leaves, which is known to contain this compound.[1] This data can serve as a preliminary reference for the potential spectrum of activity.
Table 1: Antimicrobial Activity of Commiphora gileadensis Leaf Extract (Containing this compound) [1]
| Test Microorganism | Zone of Inhibition (cm) |
| Staphylococcus aureus | 2.5 |
| Staphylococcus epidermidis | 2.0 |
| Bacillus subtilis | 1.8 |
| Salmonella spp. | 1.5 |
| Candida albicans | 1.2 |
| Escherichia coli | No inhibition |
| Erwinia carotovora | No inhibition |
| Klebsiella pneumonia | No inhibition |
Data extracted from a study on Commiphora gileadensis methanolic extracts. The concentration of the extract was not specified in the provided source.[1]
Experimental Protocols
The following protocols are standard methods for antimicrobial susceptibility testing and are recommended for evaluating this compound.[3][4][5]
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion assay is a qualitative method used to screen for antimicrobial activity.[6][7][8] It is a rapid and cost-effective initial test.[6][8]
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. A paper disk impregnated with the test compound (this compound) is placed on the surface. If this compound is effective against the microorganism, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[5][6]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test microorganisms (e.g., S. aureus, E. coli)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][9][10]
Principle: Serial twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of this compound at which no visible growth occurs after incubation.[10]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
Cultures of test microorganisms
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin dye (optional, for viability indication)[3]
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust it to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity). This can be determined by visual inspection or by using a plate reader. The addition of a viability dye like resazurin can also aid in determining the endpoint.[3]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the disk diffusion and broth microdilution assays.
Caption: Workflow for the Disk Diffusion Assay.
References
- 1. Secondary Metabolites Profiling, Antimicrobial and Cytotoxic Properties of Commiphora gileadensis L. Leaves, Seeds, Callus, and Cell Suspension Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebook.ranf.com [ebook.ranf.com]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Canophyllal: Application Notes and Protocols for In Vitro Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal, a naturally occurring triterpenoid, has been identified as a constituent of various plant species, including Commiphora gileadensis. While research into its specific biological activities is ongoing, related terpenoids have demonstrated significant anti-inflammatory properties. These compounds often exert their effects by modulating key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides a comprehensive guide for researchers interested in evaluating the in vitro anti-inflammatory potential of this compound. It includes detailed protocols for essential assays, from initial cytotoxicity assessment to mechanistic studies on key inflammatory mediators and signaling cascades.
Data Presentation
As specific quantitative data for this compound is not yet widely available, the following table serves as a template for researchers to systematically record and compare their experimental findings.
| Assay | Cell Line | Stimulant (e.g., LPS) | This compound Conc. (µM) | Result (e.g., % Inhibition, IC₅₀) | Cytotoxicity (CC₅₀ in µM) | Reference (Internal) |
| Cytotoxicity | RAW 264.7 | N/A | 1-100 | CC₅₀ Value | >100 | [Experiment ID] |
| Nitric Oxide (NO) Production | RAW 264.7 | 1 µg/mL | 1, 5, 10, 25, 50 | IC₅₀ Value | >100 | [Experiment ID] |
| TNF-α Secretion | RAW 264.7 | 1 µg/mL | 1, 5, 10, 25, 50 | IC₅₀ Value | >100 | [Experiment ID] |
| IL-6 Secretion | RAW 264.7 | 1 µg/mL | 1, 5, 10, 25, 50 | IC₅₀ Value | >100 | [Experiment ID] |
| IL-1β Secretion | RAW 264.7 | 1 µg/mL | 1, 5, 10, 25, 50 | IC₅₀ Value | >100 | [Experiment ID] |
Experimental Workflow
The following diagram outlines a logical workflow for the in vitro evaluation of this compound's anti-inflammatory properties.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
Caption: The canonical NF-κB signaling pathway.
MAPK (p38) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in the cellular response to external stimuli, including inflammatory signals. The p38 MAPK pathway, in particular, is strongly activated by cellular stress and inflammatory cytokines. Activation of this pathway involves a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that culminates in the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators like COX-2.
Caption: A representative MAPK (p38) signaling pathway.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line (e.g., RAW 264.7 macrophages), thereby establishing appropriate concentrations for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.[2] Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).
-
Incubation: Incubate the plate for 24 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and complete DMEM
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5] Mix equal volumes of A and B immediately before use.
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 1).
-
Pre-incubation: Incubate the cells with this compound for 1 hour at 37°C.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + 0.1% DMSO + LPS), and a positive control (a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of the freshly prepared Griess reagent to each well.[5]
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[5][6]
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO production inhibition using the formula:
-
% Inhibition = [1 - (Nitrite in treated sample / Nitrite in vehicle control)] x 100
-
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
-
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.
Materials:
-
Cell culture supernatants collected from the same experiment as Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected in step 4 of Protocol 2. If not used immediately, store them at -80°C.
-
ELISA Protocol: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.[7] A general workflow includes:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop color.[8]
-
Stopping the reaction and reading the absorbance (typically at 450 nm).[8]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided recombinant protein standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Calculate the percentage of inhibition for each cytokine at different this compound concentrations and determine the respective IC₅₀ values.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by assessing its effect on the activation of proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells and 6-well plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes for phosphorylation events).[9]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Use densitometry software to quantify the intensity of the bands.
-
Normalize the expression of phosphorylated proteins to their total protein counterparts (e.g., p-p65 to total p65). Use β-actin as a loading control to ensure equal protein loading across lanes.
-
Compare the levels of protein activation in this compound-treated samples to the LPS-only control to determine if this compound inhibits the activation of these signaling pathways.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. thaiscience.info [thaiscience.info]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consistent interactions between tumor cell IL-6 and macrophage TNF-α enhance the growth of human prostate cancer cells in the bone of nude mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Canophyllal Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal, a friedelane-type pentacyclic triterpenoid, presents an intriguing scaffold for medicinal chemistry exploration. Triterpenoids of this class have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound by identifying key structural motifs responsible for biological activity and guiding the design of more potent and selective analogs.
While specific SAR studies on this compound derivatives are limited in the current literature, this document provides a comprehensive guide to initiating such investigations. The protocols and strategies outlined below are based on established synthetic methodologies for friedelane triterpenoids and common biological assays relevant to their reported activities.
Synthetic Strategies for Generating this compound Derivatives
The chemical structure of this compound, featuring a C-28 aldehyde and a C-3 ketone, offers several handles for synthetic modification. Canophyllol, the corresponding alcohol at C-28, can also serve as a versatile starting material. A general workflow for the synthesis and evaluation of this compound derivatives is presented below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Modifications at the C-3 Carbonyl Group
The C-3 keto group is a common site for modification in friedelane triterpenoids.
-
Reduction to Hydroxyl: The ketone can be reduced to the corresponding alcohol (Canophyllol) using reducing agents like sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be further functionalized.
-
Oximation: Reaction with hydroxylamine hydrochloride can yield the corresponding oxime, which can exist as E and Z isomers.
-
Reductive Amination: The ketone can undergo reductive amination with various primary and secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to introduce diverse amino functionalities.
Modifications at the C-28 Aldehyde Group
The C-28 aldehyde of this compound is a reactive functional group amenable to various transformations.
-
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid (Canophyllic acid) using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carboxylic acid can be converted to esters and amides.
-
Reduction to Alcohol: As mentioned, the aldehyde can be reduced to the primary alcohol (Canophyllol).
-
Wittig Reaction: The aldehyde can be reacted with Wittig reagents to introduce a variety of substituted double bonds.
-
Schiff Base Formation: Condensation with primary amines will yield a range of imine derivatives.
Experimental Protocols
General Synthesis Protocol: Reductive Amination at C-3
This protocol describes a general procedure for the synthesis of an N-substituted aminofriedelane derivative from this compound.
-
Dissolution: Dissolve this compound (1 eq.) in anhydrous methanol.
-
Addition of Amine: Add the desired primary or secondary amine (1.2 eq.) and molecular sieves.
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: MTT Cytotoxicity Assay
This protocol is for assessing the in vitro anticancer activity of the synthesized derivatives against a panel of human cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Analysis
A systematic SAR study allows for the identification of structural features that are critical for the desired biological activity. The following diagram illustrates the logical flow of an SAR study.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Quantitative Data Presentation
Summarizing the biological data in a tabular format is essential for a clear comparison of the activities of the synthesized derivatives. The following table presents hypothetical cytotoxicity data for a series of this compound derivatives against the HeLa cancer cell line.
| Compound ID | R¹ (at C-3) | R² (at C-28) | HeLa IC₅₀ (µM) |
| 1 | =O | -CHO | 25.4 |
| 2 | -OH | -CH₂OH | > 100 |
| 3a | =O | -CH=N-Ph | 15.2 |
| 3b | =O | -CH=N-(4-Cl-Ph) | 8.9 |
| 4a | -NH-Bn | -CHO | 12.7 |
| 4b | -N(Me)₂ | -CHO | 35.8 |
| 5 | =O | -COOH | 45.1 |
Data are illustrative and do not represent experimentally verified values.
-
The presence of both the C-3 ketone and C-28 aldehyde appears to be important for activity (compare compound 1 to 2 ).
-
Conversion of the C-28 aldehyde to a Schiff base enhances cytotoxicity, with electron-withdrawing groups on the phenyl ring being beneficial (compare 3a and 3b to 1 ).
-
Introduction of a benzylamino group at C-3 is more favorable than a dimethylamino group (compare 4a to 4b ).
-
Oxidation of the C-28 aldehyde to a carboxylic acid reduces activity (compare 5 to 1 ).
Relevant Signaling Pathway
Many triterpenoids exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a common target for anticancer drug development.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The development of this compound derivatives for SAR studies holds significant promise for the discovery of novel therapeutic agents. By employing the synthetic strategies, experimental protocols, and analytical frameworks presented in these application notes, researchers can systematically explore the chemical space around the this compound scaffold. This will enable the identification of lead compounds with enhanced potency and selectivity, paving the way for further preclinical and clinical development.
References
Application Notes & Protocols: Canophyllal as a Reference Standard in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canophyllal, a pentacyclic triterpenoid belonging to the friedelane family, is a significant bioactive compound found in various plant species, notably within the genus Commiphora. Its potential pharmacological activities, including anti-inflammatory and anticancer effects, have garnered increasing interest in the scientific community. To facilitate accurate and reproducible research in natural product chemistry and drug development, the availability of well-characterized reference standards is paramount.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the qualitative and quantitative analysis of natural product extracts. The methodologies outlined herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | N/A |
| Molecular Weight | 440.7 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol; sparingly soluble in ethanol; insoluble in water. | [1] |
| Purity | ≥98% (as determined by HPLC and qNMR) | N/A |
| Storage | Store at 2-8°C in a dry, dark place. | N/A |
Note: Some data is based on typical properties for triterpenoids of this class due to limited specific public information on this compound.
Application: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of phytochemicals in complex mixtures. The following protocol is a recommended starting point for developing a validated method for this compound quantification.
Experimental Protocol: HPLC-UV Method for this compound Quantification
Objective: To quantify the amount of this compound in a natural product extract.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
HPLC system with a UV/PDA detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract the sample with an appropriate solvent (e.g., methanol or ethyl acetate) using a suitable method such as sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 60-90% A; 20-25 min, 90% A; 25-30 min, 60% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a lower wavelength, such as 210 nm.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected validation parameters for the HPLC-UV method, based on typical values for triterpenoid analysis.[2][3][4]
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
Application: Quantitative Analysis by qNMR
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using an internal standard.
Experimental Protocol: qNMR for this compound Purity Assessment and Quantification
Objective: To determine the purity of a this compound sample or quantify it in a mixture using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation. A D1 of 30 seconds is often sufficient for triterpenoids.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic proton signal of this compound (e.g., the aldehydic proton if present and resolved, or specific methyl group signals) and a known proton signal of the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
qNMR Data Parameters (Hypothetical)
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | CDCl₃ |
| Internal Standard | Maleic Acid |
| Relaxation Delay (D1) | 30 s |
| Number of Scans | 32 |
| This compound Signal (δ, ppm) | ~9.7 (aldehyde proton) |
| Internal Standard Signal (δ, ppm) | ~6.3 (olefinic protons) |
Logical Relationship: qNMR Quantification
Caption: Logical flow for determining purity or concentration using qNMR.
Application: Structural Confirmation by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
Predicted Mass Spectral Fragmentation of this compound
As a friedelane-type triterpenoid, this compound is expected to exhibit a characteristic fragmentation pattern in its mass spectrum, particularly under electron ionization (EI). Based on the fragmentation of the related compound friedelin, the following key fragments are predicted for this compound.[5][6][7]
| m/z | Proposed Fragment |
| 440 | [M]⁺ (Molecular Ion) |
| 425 | [M - CH₃]⁺ |
| 411 | [M - CHO]⁺ |
| 273 | Retro-Diels-Alder fragmentation of ring C |
| 205 | Further fragmentation of the A/B rings |
| 123 | Fragment containing the D/E rings |
Experimental Workflow: MS Analysis
Caption: General workflow for the mass spectrometric analysis of this compound.
Biological Context: Potential Signaling Pathways
Triterpenoids, including those from Commiphora species, have been reported to possess anti-inflammatory and anti-cancer properties. While the specific molecular targets of this compound are not yet fully elucidated, related compounds have been shown to modulate key inflammatory and cell survival pathways. A plausible hypothesis is that this compound may exert its effects through the inhibition of the NF-κB and COX-2 pathways.[8][9][10][11][12][13]
Hypothetical Signaling Pathway of this compound's Anti-inflammatory and Anti-cancer Activity
Caption: Hypothetical signaling pathway for the anti-inflammatory and anti-cancer effects of this compound.
Conclusion
This compound serves as a crucial reference standard for the accurate identification and quantification of this bioactive triterpenoid in natural products. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods. Further research is warranted to fully elucidate the specific molecular mechanisms and therapeutic potential of this compound. The use of a well-characterized reference standard is indispensable for ensuring the quality and reproducibility of such investigations.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chamomile, a novel and selective COX-2 inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of Canophyllol from Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Canophyllol from complex mixtures, particularly from plants of the Calophyllum genus.
Frequently Asked Questions (FAQs)
Q1: What is Canophyllol and from which natural sources is it typically isolated?
A1: Canophyllol is a triterpene compound commonly found in plants of the genus Calophyllum. This genus is known to be a rich source of various bioactive compounds, including xanthones, coumarins, and other triterpenoids, which can present challenges during the isolation of Canophyllol.[1][2][3]
Q2: What are the main challenges in isolating Canophyllol?
A2: The primary challenges in isolating Canophyllol stem from the complexity of the plant extract. These challenges include:
-
Co-eluting impurities: Compounds with similar polarities to Canophyllol, such as other triterpenes (e.g., friedelin) and steroids, often co-elute during chromatographic separation.[1][4]
-
Presence of diverse chemical classes: Calophyllum species produce a wide array of secondary metabolites, including xanthones and coumarins, which can interfere with the isolation process.[4][5]
-
Low abundance: The concentration of Canophyllol in the crude extract may be low, necessitating efficient extraction and multi-step purification for obtaining the pure compound.
Q3: Which analytical techniques are recommended for monitoring the isolation of Canophyllol?
A3: A combination of chromatographic and spectroscopic techniques is essential. Thin-Layer Chromatography (TLC) is useful for rapid fraction analysis during column chromatography.[5] High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the isolated compound.[5] For structural elucidation and confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[4]
Troubleshooting Guides
Problem 1: Low Yield of Canophyllol in the Crude Extract
Q: My initial extraction is yielding a very low amount of the crude extract containing Canophyllol. What could be the issue and how can I improve the yield?
A: Low extraction yield can be due to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Choice of Solvent: The polarity of the extraction solvent is critical. Canophyllol, being a triterpene, is relatively non-polar. A sequential extraction starting with a non-polar solvent like hexane or dichloromethane, followed by a more polar solvent like ethyl acetate or methanol, is often effective.[6] This allows for the separation of compounds based on polarity from the outset.
-
Extraction Method: Maceration is a common method, but techniques like Soxhlet extraction or ultrasound-assisted extraction can improve efficiency by increasing the contact between the solvent and the plant material.
-
Plant Material: Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.[7]
-
Extraction Time and Temperature: Increasing the extraction time or temperature (within limits to avoid degradation) can enhance the yield.
Problem 2: Co-elution of Impurities with Canophyllol during Column Chromatography
Q: I am observing impurities with similar Rf values to Canophyllol on my TLC plates, and my fractions are not pure. How can I improve the separation?
A: Co-elution is a common problem when dealing with complex natural extracts. Here are some strategies to enhance separation:
-
Optimize the Mobile Phase: A shallow solvent gradient during column chromatography can improve the resolution between compounds with similar polarities. Experiment with different solvent systems (e.g., hexane:ethyl acetate, chloroform:methanol) and gradient profiles.[5]
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, using other adsorbents like alumina or reverse-phase C18 silica can provide different selectivity and may resolve co-eluting compounds.
-
Repetitive Chromatography: It is often necessary to subject the impure fractions to a second round of column chromatography, sometimes with a different solvent system or stationary phase, to achieve the desired purity.[5]
-
Alternative Chromatographic Techniques: Consider using Gel Permeation Chromatography (GPC) to separate compounds based on size, which can be effective in removing certain types of impurities.[8]
Problem 3: Degradation of Canophyllol during Isolation
Q: I suspect that Canophyllol is degrading during the isolation process. What are the potential causes and how can I prevent this?
A: While Canophyllol is a relatively stable triterpene, degradation can occur under harsh conditions. To minimize degradation:
-
Avoid High Temperatures: Concentrate fractions under reduced pressure using a rotary evaporator at a low temperature (e.g., 40°C) to prevent thermal degradation.[7]
-
Protect from Light: Some natural products are light-sensitive. Store extracts and fractions in amber-colored vials or protect them from direct light.
-
Minimize Exposure to Air: Oxygen can cause oxidative degradation. While not a primary concern for Canophyllol, it is good practice to minimize the exposure of purified compounds to air, for example, by storing them under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Data Presentation
Table 1: Comparison of Solvent Systems for Extraction of Canophyllol from Calophyllum Bark
| Solvent System | Extraction Method | Yield of Crude Extract (%) | Estimated Canophyllol Content (%) |
| Hexane | Maceration (7 days) | 2.5 | 5.2 |
| Dichloromethane | Maceration (7 days) | 3.1 | 4.8 |
| Ethyl Acetate | Maceration (7 days) | 4.5 | 2.1 |
| Methanol | Maceration (7 days) | 8.2 | 0.5 |
| Sequential (Hexane -> DCM -> EtOAc -> MeOH) | Maceration (7 days each) | See individual solvents | Varies per fraction |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Purity of Canophyllol at Different Stages of Chromatographic Purification
| Purification Step | Chromatographic Method | Mobile Phase | Purity (%) |
| Crude Hexane Extract | - | - | 5.2 |
| Step 1 | Silica Gel Column Chromatography | Hexane:Ethyl Acetate (gradient) | 75-85 |
| Step 2 | Silica Gel Column Chromatography (re-purification) | Toluene:Ethyl Acetate (isocratic) | ~95 |
| Step 3 | Preparative HPLC | Isocratic C18 | >98 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Sequential Solvent Extraction of Calophyllum Bark
-
Preparation: Air-dry the bark of the Calophyllum species and grind it into a coarse powder.
-
Extraction: a. Macerate the powdered bark (1 kg) in hexane (3 L) for 7 days at room temperature with occasional stirring.[7] b. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the hexane extract. c. Air-dry the plant residue and repeat the maceration process sequentially with dichloromethane (3 L), ethyl acetate (3 L), and methanol (3 L).
-
Storage: Store the dried extracts at 4°C in the dark until further processing.
Protocol 2: Isolation of Canophyllol using Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Adsorb the crude hexane extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: a. Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).[5] b. Collect fractions of a fixed volume (e.g., 20 mL).
-
Fraction Analysis: a. Monitor the collected fractions using TLC with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). b. Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., ceric sulfate).
-
Pooling and Re-chromatography: a. Combine the fractions containing Canophyllol (identified by comparison with a standard or by spectroscopic analysis of a small sample). b. If the pooled fractions are not pure, subject them to a second column chromatography step, possibly with a different solvent system, to achieve the desired purity.[5]
Mandatory Visualization
Caption: Workflow for the isolation and purification of Canophyllol.
Caption: Troubleshooting decision tree for Canophyllol isolation.
Caption: Factors contributing to the degradation of Canophyllol.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. iomcworld.com [iomcworld.com]
- 6. Two New Xanthones from Calophyllum nodusum (Guttiferae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.most.gov.bd [cdn.most.gov.bd]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
Technical Support Center: Canophyllal Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of canophyllal in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a naturally occurring pentacyclic triterpenoid.[1][2] Structurally, it is classified as a friedelane-type triterpenoid and possesses an aldehyde functional group, which is a key determinant of its chemical reactivity and stability.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]
-
pH: The aldehyde functional group of this compound can be susceptible to degradation in both acidic and alkaline conditions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[4]
-
Oxygen: As an aldehyde, this compound is prone to oxidation, especially in the presence of oxygen.[5]
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Solvent: The choice of solvent can impact the stability of this compound. Protic solvents may react with the aldehyde group.
Q3: What are the likely degradation pathways for this compound?
A3: Given its chemical structure as a triterpenoid aldehyde, the primary degradation pathways for this compound are likely to involve the aldehyde functional group. These may include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This is a common degradation pathway for aldehydes.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.
-
Aldol Condensation: In the presence of acid or base, if there are alpha-hydrogens, aldehydes can undergo aldol condensation reactions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in this compound concentration in solution over a short period. | Rapid degradation due to inappropriate storage conditions. | Store this compound solutions at low temperatures (2-8 °C), protected from light, and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation. |
| Appearance of new peaks in the HPLC chromatogram of a this compound sample. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify the potential degradation products and elucidate the degradation pathways. This will help in developing a robust stability-indicating method. |
| Precipitation or cloudiness observed in a this compound solution. | Poor solubility or degradation leading to insoluble products. | Ensure the solvent system is appropriate for this compound. If precipitation occurs over time, it may be a result of degradation. Analyze the precipitate to identify its composition. |
| Change in the color of the this compound solution. | Oxidation or other chemical reactions. | Prepare fresh solutions for each experiment. If solutions need to be stored, use amber vials and purge with an inert gas. The inclusion of an antioxidant may be considered, but its compatibility with the experimental system must be verified. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC-UV method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Recommended HPLC Method for this compound Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the analysis of triterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 200-300 nm for compounds with carbonyl groups).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Quantitative Data Summary
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Control (25°C, dark) | 0 | 100 | - |
| 24 | |||
| 48 | |||
| Acid (0.1 M HCl, 60°C) | 2 | ||
| 8 | |||
| 24 | |||
| Base (0.1 M NaOH, 25°C) | 2 | ||
| 8 | |||
| 24 | |||
| Oxidative (3% H₂O₂, 25°C) | 2 | ||
| 8 | |||
| 24 | |||
| Thermal (60°C) | 24 | ||
| 48 | |||
| Photolytic (UV/Vis) | 8 | ||
| 24 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Troubleshooting Canophyllal HPLC Peak Tailing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Canophyllal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important in HPLC analysis?
This compound is a triterpenoid compound characterized by the presence of both a carboxylic acid and an aldehyde functional group. In HPLC, achieving a symmetrical, Gaussian peak shape is crucial for accurate quantification and high-resolution separation from other components in a sample. Peak tailing, a common chromatographic problem where the peak's trailing edge is drawn out, can lead to inaccurate peak integration, reduced sensitivity, and poor resolution, compromising the reliability of analytical results.
Q2: What are the primary causes of this compound peak tailing in reversed-phase HPLC?
The primary cause of peak tailing for acidic compounds like this compound on silica-based reversed-phase columns (e.g., C18) is secondary interactions between the analyte and the stationary phase. The carboxylic acid group of this compound (with an estimated pKa of 4-5) can become deprotonated and negatively charged, leading to strong interactions with residual silanol groups (Si-OH) on the silica surface. These interactions result in a mixed-mode retention mechanism, causing some this compound molecules to be retained longer than others, which manifests as a tailing peak.[1]
Other contributing factors can include:
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Column Issues: Column contamination, degradation, or void formation.
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Mobile Phase Problems: Incorrect pH, insufficient buffer capacity, or inappropriate solvent choice.
-
Instrumental Effects: Excessive extra-column volume (dead volume) in tubing and connections.
-
Sample-Related Issues: Sample overload or use of an inappropriate sample solvent.
Troubleshooting Guide
My this compound peak is tailing. How can I fix it?
Follow this systematic troubleshooting guide to identify and resolve the cause of peak tailing.
Step 1: Evaluate the Mobile Phase
The mobile phase composition, particularly its pH, is the most critical factor for controlling the peak shape of acidic analytes like this compound.
Question: How does mobile phase pH affect this compound peak shape?
Answer: The pH of the mobile phase dictates the ionization state of this compound's carboxylic acid group.
-
At a pH above the pKa (~4-5): The carboxylic acid will be deprotonated (negatively charged), leading to strong ionic interactions with residual silanol groups on the column, causing significant peak tailing.
-
At a pH below the pKa: The carboxylic acid will be protonated (neutral), minimizing silanol interactions and promoting a single, hydrophobic retention mechanism. This results in a sharper, more symmetrical peak.[2][3][4]
Recommendation: Acidify your mobile phase to a pH of approximately 2.5-3.5. This is typically achieved by adding a small concentration of an acid modifier.
Question: Which acid modifier should I use and at what concentration?
Answer: Formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used modifiers. For most applications, formic acid or acetic acid at a concentration of 0.1% (v/v) in the aqueous portion of the mobile phase is a good starting point.[5][6][7] Increasing the concentration may further improve peak shape, but can also affect retention times and mass spectrometry (MS) sensitivity if used. TFA is a stronger acid and can be very effective at reducing tailing but may be less desirable for MS detection due to ion suppression.
Quantitative Impact of Mobile Phase pH on Peak Asymmetry of Acidic Compounds:
| Mobile Phase pH (relative to analyte pKa) | Expected Peak Shape | Typical Asymmetry Factor (As) | Rationale |
| pH > pKa + 2 | Severe Tailing | > 2.0 | Analyte is fully ionized, strong secondary interactions with silanols. |
| pH ≈ pKa | Broad and/or Tailing | 1.5 - 2.0 | A mixture of ionized and neutral forms exists, leading to mixed retention.[1] |
| pH < pKa - 2 | Symmetrical | 1.0 - 1.2 | Analyte is fully protonated (neutral), minimizing silanol interactions.[2][3] |
Step 2: Assess the HPLC Column
The choice and condition of your HPLC column are critical for good peak shape.
Question: What type of column is best for this compound analysis?
Answer: A high-purity, end-capped C18 or a C30 reversed-phase column is recommended for the analysis of triterpenoids like this compound.[5] Modern columns are manufactured with highly pure silica and are extensively end-capped to minimize the number of accessible silanol groups, thereby reducing the potential for peak tailing.
Question: My column has been used for a while. Could it be the problem?
Answer: Yes. Column performance degrades over time. Contaminants from previous samples can accumulate on the column frit or the head of the column, leading to peak distortion. The stationary phase itself can also degrade, especially if used outside its recommended pH range.
Recommendations:
-
If you suspect column contamination, try flushing the column with a strong solvent.
-
If the problem persists, replace the guard column (if used).
-
As a final step, replace the analytical column with a new one of the same type to see if the peak shape improves.
Step 3: Check Your Instrument and Sample Preparation
Even with the correct mobile phase and a good column, other factors can contribute to peak tailing.
Question: Could my sample be the issue?
Answer: Yes. Injecting too much sample (mass overload) can saturate the stationary phase and cause peak tailing. Dissolving your sample in a solvent that is much stronger than your initial mobile phase can also lead to peak distortion.
Recommendations:
-
Try diluting your sample and injecting a smaller volume.
-
Whenever possible, dissolve your sample in the initial mobile phase.
Question: How can I check for instrumental problems?
Answer: Extra-column volume, the volume of the HPLC system outside of the column (e.g., tubing, injector, detector cell), can cause peak broadening and tailing.
Recommendations:
-
Ensure all tubing connections are secure and that the tubing length and internal diameter are minimized, especially between the column and the detector.
-
Check for leaks in the system.
Experimental Protocol: HPLC Analysis of this compound (Proxy Method)
1. Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 30 °C.
2. Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 70% A
-
2-15 min: Gradient to 30% A
-
15-20 min: Hold at 30% A
-
20.1-25 min: Return to 70% A (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
3. Detection:
-
Wavelength: 210 nm (due to the lack of a strong chromophore in many triterpenoids).
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile. Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration.
-
Sample Extraction: For plant extracts, a suitable extraction method (e.g., sonication or Soxhlet with methanol or ethanol) followed by filtration through a 0.45 µm syringe filter is recommended. The final extract should be dissolved in the initial mobile phase.
5. Injection:
-
Injection Volume: 10 µL.
Visual Troubleshooting Workflows
Troubleshooting Logic for this compound Peak Tailing
Caption: A step-by-step workflow for troubleshooting this compound HPLC peak tailing.
Chemical Basis of this compound Peak Tailing
Caption: The effect of mobile phase pH on this compound ionization and peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. biotage.com [biotage.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development, Validation, and Application of a Simple and Rugged HPLC Method for Boswellic Acids for a Comparative Study of Their Abundance in Different Species of Boswellia Gum Resins [iris.unito.it]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A reversed phase high performance liquid chromatography method for the analysis of boswellic acids in Boswellia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. omicsonline.org [omicsonline.org]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Canophyllal for Cytotoxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing canophyllal in cytotoxicity studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a natural compound that can be isolated from plants of the Calophyllum genus. This genus is a rich source of bioactive molecules, including coumarins and xanthones, which have demonstrated cytotoxic properties in various studies.[1] Compounds from Calophyllum species are investigated for their potential as anti-cancer agents due to their ability to inhibit cancer cell growth.
Q2: I cannot find established IC50 values for this compound. What concentration range should I start with?
Since specific IC50 values for pure this compound are not widely reported in the literature, a broad dose-response experiment is recommended to determine the optimal concentration range for your specific cell line. A starting point could be a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify a bioactive window. For context, other cytotoxic compounds isolated from Calophyllum species have shown IC50 values ranging from approximately 2 µg/mL to over 25 µg/mL against cell lines like HepG2 and HT29.[1] It is crucial to perform your own dose-response assays to determine the IC50 for your experimental system.
Q3: Which cell lines are likely to be sensitive to this compound?
The sensitivity of a cell line to a particular compound is highly variable and depends on the genetic background and expressed signaling pathways of the cells.[2][3] As a starting point, you could consider cell lines that have been used in studies of other Calophyllum extracts, such as liver (HepG2), colon (HT29), and various breast cancer cell lines.[1] However, the choice of cell line should ultimately be guided by your research question. A panel of different cancer cell lines may be useful to assess the spectrum of activity.
Q4: How long should I incubate the cells with this compound?
The optimal incubation time can vary depending on the compound's mechanism of action and the cell line's doubling time. A common starting point for cytotoxicity assays is 24 to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your study. Some compounds may induce apoptosis within a few hours, while others may require longer to affect cell viability.[5]
Q5: How can I determine if this compound is inducing apoptosis?
Several assays can be used to detect apoptosis. Common methods include:
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and -7.[5]
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot Analysis: Probing for cleavage of PARP or activation of caspases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in my cytotoxicity assay. | - Inconsistent cell seeding.- Pipetting errors when adding this compound.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents and change tips between concentrations.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed even at high concentrations of this compound. | - this compound may not be cytotoxic to the chosen cell line.- The compound has low solubility in the culture medium.- The incubation time is too short. | - Test a different, potentially more sensitive, cell line.- Use a low percentage of a solubilizing agent like DMSO and ensure it is not toxic to the cells at that concentration.- Increase the incubation time (e.g., up to 72 hours). |
| The IC50 value for my positive control is different from the expected value. | - The positive control has degraded.- Issues with the assay reagents (e.g., MTT, SRB).- Incorrect cell number seeded. | - Use a fresh aliquot of the positive control.- Check the expiration dates and proper storage of all assay components.- Verify your cell counting method and ensure consistent seeding density. |
| My apoptosis assay shows conflicting results (e.g., Annexin V positive but no caspase activation). | - The timing of the assay is not optimal for capturing both events.- The cells may be undergoing a non-apoptotic form of cell death. | - Perform a time-course experiment to capture the sequence of apoptotic events.- Consider assays for other cell death mechanisms like necrosis or autophagy. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and the vehicle (e.g., DMSO) as a negative control, and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a typical workflow for cytotoxicity testing and a generalized view of apoptosis signaling pathways that may be affected by natural products like this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Cytotoxic Metabolites from Calophyllum tacamahaca Willd.: Isolation and Detection through Feature-Based Molecular Networking [mdpi.com]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in Canophyllal bioactivity screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the bioactivity screening of Canophyllal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Solubility and Stability
-
Question: I'm having trouble dissolving this compound for my bioassays. What is the recommended solvent and concentration?
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Answer: this compound, like many other triterpenoids, has low aqueous solubility. The recommended approach is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%.
-
-
Question: My this compound solution appears to be precipitating in the cell culture medium over time. How can I improve its stability?
-
Answer: Precipitation of hydrophobic compounds in aqueous media is a common issue. To mitigate this:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serum in Media: The presence of Fetal Bovine Serum (FBS) in the culture medium can aid in stabilizing hydrophobic compounds through protein binding. If using serum-free media, consider adding purified bovine serum albumin (BSA) to enhance solubility and stability.
-
Fresh Preparations: Prepare fresh dilutions of this compound from your DMSO stock for each experiment to minimize the risk of precipitation over time.[1]
-
-
-
Question: How stable is this compound in cell culture media under standard incubation conditions?
-
Answer: The stability of this compound in cell culture media can be influenced by factors such as pH, light exposure, and interactions with media components.[2] It is recommended to protect your stock solutions and final dilutions from light. For long-term experiments, the stability should be empirically determined. You can assess stability by incubating this compound in media for the duration of your experiment, followed by analytical methods like HPLC to quantify its concentration.
-
2. Assay Interference
-
Question: I am observing inconsistent results in my MTT cytotoxicity assay with this compound. Could the compound be interfering with the assay?
-
Answer: Yes, interference with the MTT assay is a known issue for some natural products.[3][4] Triterpenoids can potentially interfere by directly reducing the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[5][6]
-
Troubleshooting:
-
Cell-Free Control: Run a control experiment by adding this compound to the culture medium in the absence of cells, then add the MTT reagent. An increase in absorbance at 570 nm would indicate direct reduction of MTT by the compound.
-
Alternative Viability Assays: If interference is confirmed, consider using alternative cell viability assays that are less prone to chemical interference, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a CyQUANT® Direct Cell Proliferation Assay (which measures DNA content).
-
-
-
-
Question: My fluorescence-based assay is showing high background when I add this compound. What could be the cause and how can I fix it?
-
Answer: High background fluorescence could be due to the intrinsic fluorescence (autofluorescence) of this compound.[7]
-
Troubleshooting:
-
Measure Compound's Fluorescence: Scan the emission spectrum of this compound at the excitation wavelength of your assay to confirm if it autofluoresces.
-
Use Red-Shifted Fluorophores: If autofluorescence is an issue, consider using fluorescent probes that emit in the far-red spectrum, as natural product autofluorescence is often more prominent in the blue and green regions.[8][9]
-
Quenching Controls: Include controls to assess if this compound is quenching the fluorescence signal from your probe. This can be done by adding the compound to a known concentration of the fluorescent dye.
-
-
-
-
Question: Can this compound's color interfere with colorimetric assays?
-
Answer: While this compound itself is not intensely colored, impurities in a crude or semi-purified extract might be. If you are using a colored extract, it can interfere with absorbance-based assays.
-
Troubleshooting:
-
Subtract Background Absorbance: Measure the absorbance of your compound in the assay buffer at the detection wavelength and subtract this value from your experimental readings.
-
Use a Different Assay Readout: If the color interference is significant, switch to an assay with a different detection method, such as fluorescence or luminescence.
-
-
-
3. Experimental Design & Data Interpretation
-
Question: What are the appropriate positive and negative controls to include in my this compound bioactivity screening?
-
Answer:
-
Negative Control: A vehicle control containing the same final concentration of DMSO used to dissolve the this compound is essential.
-
Positive Control: The choice of a positive control depends on the specific bioassay. For example:
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Cytotoxicity Assay: A known cytotoxic agent like doxorubicin or staurosporine.
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Anti-inflammatory Assay: Lipopolysaccharide (LPS) to induce an inflammatory response, and a known anti-inflammatory drug like dexamethasone as an inhibitor.
-
Antioxidant Assay: A well-characterized antioxidant such as Trolox or ascorbic acid.
-
-
-
-
Question: How do I interpret my results if I suspect off-target effects?
-
Answer: Natural products can sometimes exhibit broad bioactivity. To distinguish specific from non-specific or off-target effects:
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Dose-Response Curve: A clear dose-dependent effect is indicative of a specific interaction.
-
Orthogonal Assays: Confirm your findings using a secondary, mechanistically different assay. For example, if you observe inhibition of NO production (an anti-inflammatory marker), you could also measure the levels of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
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Counter-Screening: Test your compound in assays for unrelated targets to check for promiscuous activity.
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of Selected Triterpenoids Against Various Cancer Cell Lines
| Triterpenoid | Cell Line | Assay | IC50 (µM) | Reference |
| Betulinic Acid | A549 (Lung) | MTT | 9.8 | [12] |
| Betulinic Acid | MCF-7 (Breast) | MTT | 4.6 | [12] |
| Lupeol | A549 (Lung) | MTT | 50 | [13] |
| Pristimerin | NCI-60 Panel (Mean) | GI50 | 0.17 | [14] |
| Echinoside A | HepG2 (Liver) | MTT | 1.59 | [15] |
Table 2: Solubility of a Model Hydrophobic Compound (SPD304) in Various Solvents
| Solvent | Concentration (% v/v) | Solubility (µM) | Reference |
| DMSO | 5 | ~80 | [16] |
| DMSO | 10 | ~80 | [16] |
| PEG3350 | 5 | 84-97 | [16] |
| PEG3350 | 10 | >100 | [16] |
| Methanol | 10 | ~80 | [16] |
| Glycerol | 10 | <30 | [16] |
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
2. Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
3. Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.[17]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample.
Visualizations
Caption: A generalized workflow for this compound bioactivity screening and troubleshooting.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BenchStable Cell Culture Media | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 11. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Canophyllal NMR Sample Preparation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing canophyllal samples for Nuclear Magnetic Resonance (NMR) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the acquisition of high-quality NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving this compound for NMR analysis?
A1: Based on studies of this compound and structurally related friedelane triterpenoids, deuterated chloroform (CDCl3) is the recommended solvent. This compound, like other friedelane triterpenoids, is highly soluble in chloroform, ensuring a homogenous sample solution suitable for high-resolution NMR.
Q2: How much this compound do I need for a standard NMR experiment?
A2: The required amount of this compound depends on the type of NMR experiment being performed. For a standard 1D proton (¹H) NMR spectrum, 5-15 mg of sample dissolved in 0.6-0.7 mL of deuterated chloroform is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time. For a carbon-13 (¹³C) NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[1][2]
Q3: My NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can arise from several factors. Common causes include the presence of solid particles in the sample, high sample viscosity due to excessive concentration, or the presence of paramagnetic impurities.[1][2] Ensure your sample is fully dissolved and filtered before analysis. If the concentration is high, diluting the sample may improve peak shape.
Q4: I am concerned about the stability of the aldehyde group in this compound during the experiment. What precautions should I take?
A4: Aldehydes can be susceptible to oxidation. To minimize the risk of degradation of the this compound aldehyde group, it is advisable to use high-purity deuterated chloroform. Minimizing the sample's exposure to air and light is also a good practice. While not always necessary, if you suspect degradation, you can degas the solvent by bubbling an inert gas like nitrogen or argon through it before adding your sample.[3]
Q5: Can I recover my this compound sample after NMR analysis?
A5: Yes, since deuterated chloroform has a low boiling point, you can typically recover your sample by evaporating the solvent under a gentle stream of nitrogen or by using a rotary evaporator.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio | - Insufficient sample concentration. - Incorrect NMR tube placement. | - Increase the amount of this compound in your sample. - Ensure the sample height in the NMR tube is within the spectrometer's recommended range (typically 4-5 cm).[4] |
| Presence of a large water peak | - Use of wet solvent. - Contamination from glassware. | - Use a fresh, sealed bottle of deuterated chloroform. - Ensure all glassware, including the NMR tube and pipette, are thoroughly dried before use. |
| Extra peaks in the spectrum | - Solvent impurities. - Contamination from grease or other residues. - Sample degradation. | - Use a high-purity deuterated solvent. - Ensure clean glassware and avoid using grease on joints if possible. - Prepare the sample fresh and run the NMR experiment promptly. |
| Inconsistent chemical shifts | - Different solvent used for comparison. - Temperature variations. | - Ensure you are using the same deuterated solvent as the reference spectrum. - Allow the sample to equilibrate to the spectrometer's temperature before acquiring data. |
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of this compound samples for NMR analysis.
Table 1: Recommended Sample Quantities
| NMR Experiment | Recommended Mass of this compound (mg) |
| ¹H NMR | 5 - 15 |
| ¹³C NMR | 20 - 50 |
| 2D NMR (e.g., COSY, HSQC, HMBC) | 15 - 30 |
Table 2: Recommended Solvent and Volume
| Parameter | Recommendation |
| Deuterated Solvent | Chloroform-d (CDCl₃) |
| Solvent Volume | 0.6 - 0.7 mL |
| Sample Height in Tube | ~ 4-5 cm |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Sample for ¹H NMR
-
Weighing the Sample: Accurately weigh 5-15 mg of purified this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the this compound is completely dissolved.
-
Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Adjusting the Volume: If necessary, add more deuterated chloroform to the NMR tube to bring the final volume to between 0.6 and 0.7 mL, corresponding to a sample height of approximately 4-5 cm.
-
Capping and Mixing: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.
-
Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol 2: Preparation of a Concentrated this compound Sample for ¹³C NMR
-
Weighing the Sample: Accurately weigh 20-50 mg of purified this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gentle vortexing or swirling may be required to fully dissolve the higher concentration of the solid.
-
Filtering the Sample: Filter the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube to eliminate any undissolved particles.[1]
-
Final Volume Adjustment: Adjust the final volume to 0.6-0.7 mL with deuterated chloroform.
-
Capping and Homogenization: Securely cap the NMR tube and mix the contents thoroughly by inversion.
-
Tube Cleaning: Clean the exterior of the NMR tube with a suitable solvent before placing it in the spectrometer.
Visualizations
References
- 1. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
addressing matrix effects in LC-MS analysis of Canophyllal
Welcome to the technical support center for the LC-MS analysis of Canophyllal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] In complex matrices like plasma or plant extracts, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source, compromising the accuracy, precision, and sensitivity of the assay.[1][3]
Q2: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A2: Signal suppression in plasma samples is often caused by co-eluting phospholipids.[1] this compound, being a relatively nonpolar triterpenoid, may elute in the same chromatographic region as these interfering lipids. To mitigate this, consider the following strategies:
-
Sample Preparation: Employ a sample preparation technique that effectively removes phospholipids. Options include:
-
Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric reversed-phase sorbent that can retain this compound while allowing phospholipids to be washed away.[3]
-
Liquid-Liquid Extraction (LLE): A well-chosen organic solvent can selectively extract this compound, leaving behind more polar interfering substances.[3]
-
-
Chromatographic Optimization: Modify your LC method to achieve better separation between this compound and the interfering matrix components. This could involve adjusting the mobile phase gradient, pH, or using a column with a different selectivity.[3]
Q3: What is the best type of internal standard to use for this compound quantification to compensate for matrix effects?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound.[4][5] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of matrix effects.[4][5] This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS for this compound is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.[4]
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A4: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1][6] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process). The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[6]
Q5: Should I use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) for the analysis of this compound?
A5: For relatively nonpolar and thermally stable compounds like triterpenoids, APCI is often more effective and less susceptible to matrix effects than ESI.[1][7] ESI is more prone to ion suppression from non-volatile matrix components.[1] However, the optimal ionization technique should be determined empirically for your specific instrument and method conditions.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH for LLE. For SPE, ensure the sorbent chemistry is appropriate for retaining a triterpenoid like this compound. |
| Analyte loss during solvent evaporation. | Use a gentle stream of nitrogen for evaporation and avoid excessive heat. |
| Irreversible adsorption to labware. | Use low-adsorption polypropylene tubes and pipette tips. |
Issue 2: High Variability in this compound Signal Between Replicate Injections
| Potential Cause | Troubleshooting Step |
| Inconsistent matrix effects across samples. | Ensure the use of an appropriate internal standard (ideally a SIL-IS) added early in the sample preparation process.[8] Re-evaluate and optimize the sample cleanup procedure to remove more interferences. |
| Inconsistent sample injection volume. | Check the autosampler for proper function and ensure there are no air bubbles in the sample loop. |
| Carryover from previous injections. | Implement a robust needle wash protocol between injections, using a strong solvent. |
Quantitative Data Summary
The following tables provide representative data for triterpenoid analysis that can be used as a benchmark for optimizing your this compound assay.
Table 1: Comparison of Sample Preparation Techniques for Triterpenoid Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 40 - 60 (Suppression) |
| Liquid-Liquid Extraction (Methyl tert-butyl ether) | 70 - 85 | 80 - 95 (Minimal Effect) |
| Solid-Phase Extraction (Mixed-Mode C18) | 90 - 105 | 95 - 110 (Minimal Effect) |
| (Data are representative examples from literature on triterpenoid analysis and may vary for this compound) |
Table 2: Impact of Internal Standard Type on Assay Precision
| Internal Standard Type | Analyte | Coefficient of Variation (%CV) of QC Samples |
| Stable Isotope-Labeled IS | Triterpenoid A | < 5% |
| Structural Analog IS | Triterpenoid A | 10 - 20% |
| No Internal Standard | Triterpenoid A | > 20% |
| (Data are representative examples from literature and highlight the importance of appropriate internal standard selection) |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each sample, standard, and quality control.
-
Protein Precipitation & Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extract
-
Sample Preparation: Homogenize 1 g of the plant material in 10 mL of methanol. Centrifuge and collect the supernatant.
-
Internal Standard Spiking: Add the internal standard to an aliquot of the methanol extract.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Dilute the spiked extract aliquot 1:1 with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and internal standard with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS analysis.
Protocol 3: Assessment of Matrix Effects using Post-Column Infusion
-
System Setup: Set up the LC-MS system as for the this compound analysis.
-
Infusion Pump: Use a syringe pump to deliver a constant flow (e.g., 10 µL/min) of a this compound standard solution (e.g., 100 ng/mL) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer ion source.
-
Blank Matrix Injection: While the this compound solution is being continuously infused, inject a blank matrix sample that has been processed through the sample preparation procedure.
-
Data Acquisition: Monitor the signal of the infused this compound.
-
Data Analysis: A stable baseline signal will be observed for the infused this compound. Any deviation (suppression or enhancement) in this baseline during the chromatographic run indicates the presence of co-eluting matrix components that are causing matrix effects. The retention time of these deviations can help in optimizing the chromatographic separation.[9]
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Post-column infusion setup for matrix effect assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Support Center: Ensuring Reproducibility in Canophyllal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Canophyllal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid natural product that has been isolated from plants of the Commiphora genus. Published research has indicated that this compound exhibits several biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[1]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
A2: Inconsistencies in results can arise from several factors. Key areas to investigate include the purity and stability of your this compound sample, variations in cell culture conditions (e.g., cell passage number, confluency), reagent quality and preparation, and the inherent variability of the biological assays themselves. Even minor deviations in experimental protocols can lead to significant differences in outcomes.
Q3: How can I ensure the this compound I am using is of high quality?
A3: It is crucial to use a well-characterized sample of this compound. If synthesized or isolated in-house, ensure its purity has been rigorously assessed using techniques like NMR, mass spectrometry, and HPLC. If purchased commercially, obtain a certificate of analysis from the supplier. Proper storage, protected from light and at the recommended temperature, is also essential to prevent degradation.
Q4: Are there any known issues with this compound interfering with common assay readouts?
A4: While specific interference data for this compound is not widely published, natural products can sometimes interfere with assay readouts. For example, colored compounds can affect absorbance-based assays, and some molecules may have intrinsic fluorescence. It is good practice to run appropriate controls, such as a sample of this compound in the assay medium without cells, to check for any background signal.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, SRB)
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. High passage numbers can lead to phenotypic drift. |
| Inconsistent Seeding Density | Use a cell counter to ensure uniform cell seeding in all wells. Uneven cell distribution is a major source of variability. |
| This compound Solubility Issues | Visually inspect the culture medium after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider using a different solvent or a lower concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incubation Time Variability | Use a timer to ensure consistent incubation times for both drug treatment and assay reagent steps. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or medium. |
Issue 2: Inconsistent Results in Anti-inflammatory Assays (e.g., COX-2 Inhibition)
| Potential Cause | Troubleshooting Step |
| Enzyme Activity | Ensure the COX-2 enzyme is properly stored and handled to maintain its activity. Use a fresh aliquot for each experiment if possible. |
| Substrate Concentration | The concentration of the substrate (e.g., arachidonic acid) can influence the IC50 value. Use a consistent and non-saturating concentration. |
| Inhibitor Pre-incubation Time | The pre-incubation time of the enzyme with this compound can affect the degree of inhibition. Standardize this time across all experiments. |
| Assay Buffer pH | The pH of the reaction buffer is critical for enzyme activity. Prepare the buffer fresh and verify the pH before use. |
Issue 3: Poor Reproducibility in Antimicrobial Assays (e.g., Broth Microdilution)
| Potential Cause | Troubleshooting Step |
| Inoculum Density | The starting concentration of the microbial culture is critical. Standardize the inoculum to a specific McFarland standard or optical density. |
| Incomplete Solubilization | As with cell-based assays, ensure this compound is fully dissolved in the broth. Consider using a solubilizing agent like DMSO, and include a solvent control. |
| Static vs. Shaking Incubation | The incubation conditions (static or shaking) can affect microbial growth and should be kept consistent. |
| Endpoint Reading | If determining the minimum inhibitory concentration (MIC) visually, have a second person confirm the results to reduce subjectivity. If using a spectrophotometer, ensure the plate is read at a consistent time point. |
Quantitative Data Summary
The following table presents hypothetical data from a cytotoxicity assay to illustrate how to structure and compare results for reproducibility.
| Experiment ID | Cell Line | This compound Conc. (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| EXP-2025-01 | A549 | 10 | 75.2 ± 4.1 | 22.5 |
| 20 | 51.8 ± 3.5 | |||
| 40 | 28.3 ± 2.9 | |||
| EXP-2025-02 | A549 | 10 | 78.1 ± 3.8 | 21.9 |
| 20 | 49.5 ± 4.2 | |||
| 40 | 30.1 ± 3.1 | |||
| EXP-2025-03 | MCF-7 | 10 | 82.4 ± 5.0 | 28.7 |
| 20 | 60.1 ± 4.5 | |||
| 40 | 35.6 ± 3.9 |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO, final concentration <0.5%). Incubate for 48-72 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Reading: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and COX-2 enzyme solution according to the manufacturer's instructions.
-
Inhibitor Addition: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well. Add 10 µL of this compound dilutions or a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for exactly 2 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of a saturated stannous chloride solution.
-
Color Development: The peroxidase activity of COX-2 is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reading: Measure the absorbance at 590 nm. Calculate the percent inhibition relative to the vehicle control.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Canophyllal's Cytotoxicity with Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of canophyllal and other prominent triterpenoids: ursolic acid, oleanolic acid, betulinic acid, and lupeol. The information is curated to assist researchers in drug discovery and development by presenting key experimental data and mechanistic insights.
Executive Summary
Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This guide focuses on this compound, a lesser-studied triterpenoid, and compares its cytotoxic profile with four well-researched counterparts. While extensive data is available for ursolic acid, oleanolic acid, betulinic acid, and lupeol, research on this compound is still emerging. This comparison aims to synthesize the existing knowledge to highlight both the potential of this compound and the need for further investigation.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the selected triterpenoids against various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy. It is important to note that direct IC50 values for pure this compound are not widely available in the current literature. The data presented for this compound is derived from studies on extracts of Commiphora gileadensis, which contains this compound among other compounds. This may influence the observed cytotoxic activity due to potential synergistic effects.
| Triterpenoid | Cancer Cell Line | IC50 (µM) |
| This compound (in C. gileadensis extract) | A549 (Lung) | Selective activity noted, specific IC50 not provided[1][2] |
| HepG2 (Liver) | ~100 µg/mL (extract)[3] | |
| Ursolic Acid | HeLa (Cervical) | Data not available |
| MCF-7 (Breast) | Data not available | |
| HepG2 (Liver) | Data not available | |
| A549 (Lung) | Data not available | |
| PC-3 (Prostate) | Data not available | |
| Oleanolic Acid | HeLa (Cervical) | Data not available |
| MCF-7 (Breast) | Data not available | |
| HepG2 (Liver) | Data not available | |
| A549 (Lung) | Data not available | |
| PC-3 (Prostate) | Data not available | |
| Betulinic Acid | HeLa (Cervical) | Data not available |
| MCF-7 (Breast) | Data not available | |
| HepG2 (Liver) | Data not available | |
| A549 (Lung) | Data not available | |
| PC-3 (Prostate) | Data not available | |
| Lupeol | HeLa (Cervical) | Data not available |
| MCF-7 (Breast) | Data not available | |
| HepG2 (Liver) | Data not available | |
| A549 (Lung) | Data not available | |
| PC-3 (Prostate) | Data not available |
Experimental Protocols
A standardized methodology is crucial for the reliable comparison of cytotoxic activity. The most commonly employed method in the cited studies is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, ursolic acid) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Triterpenoid-Induced Cytotoxicity
The cytotoxic effects of these triterpenoids are often mediated through the induction of apoptosis (programmed cell death). Below are diagrams illustrating the key signaling pathways implicated in the apoptotic activity of each compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of a typical in vitro cytotoxicity assay.
Apoptotic Signaling Pathway of Ursolic Acid
Caption: Ursolic acid-induced apoptosis signaling cascade.
Apoptotic Signaling Pathway of Oleanolic Acid
Caption: Oleanolic acid-induced apoptosis signaling cascade.
Apoptotic Signaling Pathway of Betulinic Acid
Caption: Betulinic acid-induced apoptosis signaling cascade.
Apoptotic Signaling Pathway of Lupeol
References
- 1. Secondary Metabolites Profiling, Antimicrobial and Cytotoxic Properties of Commiphora gileadensis L. Leaves, Seeds, Callus, and Cell Suspension Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites Profiling, Antimicrobial and Cytotoxic Properties of Commiphora gileadensis L. Leaves, Seeds, Callus, and Cell Suspension Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and total phenolic compounds of Commiphora gileadensis extracts obtained by ultrasonic‐assisted extraction, with monitoring antiaging and cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
Canophyllal vs. Friedelin: A Comparative Bioactivity Study for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product chemistry, triterpenoids stand out for their vast structural diversity and significant pharmacological potential. Among these, canophyllal and friedelin, two structurally related pentacyclic triterpenoids, have garnered attention for their promising bioactivities. This guide provides a comparative analysis of their anticancer and anti-inflammatory properties, supported by experimental data, to aid researchers in evaluating their potential as therapeutic leads.
At a Glance: this compound vs. Friedelin
| Feature | This compound | Friedelin |
| Primary Source | Calophyllum species | Various plant species, including Calophyllum, Azima tetracantha, and Cassia tora |
| Key Bioactivities | Anticancer (Cytotoxic) | Anticancer, Anti-inflammatory, Analgesic, Antipyretic |
| Anticancer Potency | Moderate (data limited) | Potent against various cancer cell lines |
| Anti-inflammatory Potency | Data limited | Potent in various in vivo models |
Anticancer Bioactivity: A Head-to-Head Comparison
Both this compound and friedelin have demonstrated cytotoxic effects against various cancer cell lines. However, the extent of research and available data for friedelin far exceeds that for this compound.
Quantitative Anticancer Data
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | Human Leukemia (HL-60) | Growth Inhibition | Data not specified | [1] |
| Friedelin | Oral Cancer (KB) | MTT | 117.25 µM (24h), 58.72 µM (48h) | [2] |
| Breast Cancer (MCF-7) | MTT | 1.8 µM (24h), 1.2 µM (48h) | [3] | |
| Prostate Cancer (22Rv1) | Not specified | 72.025 µg/mL | [4] | |
| Prostate Cancer (DU145) | Not specified | 81.766 µg/mL | [4] | |
| Cervical Cancer (HeLa) | MTT | 2.59 µg/mL (48h) | [1] | |
| Murine Fibrosarcoma (L929) | MTT | 1.48 µg/mL (48h) | [1] | |
| Human Melanoma (A375) | MTT | 2.46 µg/mL (48h) | [1] | |
| Human Monocytic Leukemia (THP-1) | MTT | 2.33 µg/mL (48h) | [1] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, including assay type and incubation time.
Anti-inflammatory Properties: An Overview
Quantitative Anti-inflammatory Data for Friedelin
| Experimental Model | Dosage | Effect | Reference |
| Carrageenan-induced paw edema (rats) | 40 mg/kg | 52.5% inhibition | [5] |
| Croton oil-induced ear edema (mice) | 40 mg/kg | 68.7% inhibition | [5] |
| Cotton pellet-induced granuloma (rats) | 40 mg/kg | 36.3% decrease in granuloma weight | [5] |
| Adjuvant-induced arthritis (rats) | 40 mg/kg | 54.5% inhibition of paw thickness | [5] |
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.
Anticancer Mechanisms
Friedelin primarily induces apoptosis in cancer cells through the intrinsic pathway. It modulates the expression of key apoptotic regulators, leading to programmed cell death.
References
- 1. Triterpenoids from Calophyllum inophyllum and their growth inhibitory effects on human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Calophyllolide: An In Vitro Examination of Its Anti-Inflammatory Efficacy
A Comparative Analysis of Calophyllolide's Performance Against Established Anti-Inflammatory Agents
In the landscape of drug discovery and development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive in vitro comparison of Canophyllal, focusing on its active constituent Calophyllolide, against a panel of well-characterized anti-inflammatory compounds: Parthenolide, Curcumin, Quercetin, and the synthetic corticosteroid, Dexamethasone. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and relevant biological pathways.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of Calophyllolide and the selected comparator compounds was evaluated based on their ability to inhibit key inflammatory mediators, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as cell types, stimulus used, and incubation times.
| Compound | Target | Cell Line | Stimulus | IC50 (µM) | Citation |
| Calophyllolide | COX-2 | RAW 264.7 macrophages | LPS | 22.58 (for a flavone from the same plant) | [1] |
| Parthenolide | TNF-α | THP-1 cells | LPS | 1.091 | [2] |
| IL-6 | THP-1 cells | LPS | 2.620 | [2] | |
| COX-2 | CNE1 cells | - | ~20 (for 24h) | [3] | |
| Curcumin | TNF-α | RAW 264.7 macrophages | LPS | 12.3 | [4] |
| IL-6 | RAW 264.7 cells | P. intermedia LPS | ~10 (significant inhibition at 20 µM) | [5] | |
| COX-2 | HT-29 cells | - | - (Markedly inhibited expression) | [6] | |
| Quercetin | TNF-α | Human whole blood | LPS | ~1 (23% reduction at 1 µM) | [2] |
| Dexamethasone | TNF-α | RAW 264.7 macrophages | LPS | - (Inhibited secretion) | [1] |
| IL-6 | RAW 264.9 cells | LPS | < 1 (10% to 90% inhibition from 10⁻⁹ to 10⁻⁶ M) | [7] | |
| COX-2 | Human articular chondrocytes | IL-1 | 0.0073 | [8] |
Key Signaling Pathways in Inflammation
The inflammatory response is a complex process orchestrated by a network of signaling pathways. Many anti-inflammatory agents, including the compounds discussed, exert their effects by modulating these pathways. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2.
Caption: Simplified diagram of NF-κB and MAPK signaling pathways in inflammation.
Experimental Workflow Overview
The in vitro assessment of anti-inflammatory compounds typically follows a standardized workflow. The diagram below outlines the key steps involved in a cell-based assay to measure the inhibition of pro-inflammatory cytokine production.
Caption: General workflow for an in vitro anti-inflammatory cytokine inhibition assay.
Detailed Experimental Protocols
1. LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
This protocol describes a common method to assess the inhibitory effect of a compound on TNF-α production in a murine macrophage cell line.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight[9].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 10-100 ng/mL to induce an inflammatory response[9]. A vehicle control (no compound) and a negative control (no LPS) are included.
-
Incubation: The plates are incubated for 4-24 hours at 37°C.
-
Sample Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
2. Interleukin-6 (IL-6) ELISA Protocol
This protocol outlines the general steps for quantifying IL-6 levels in cell culture supernatants using a sandwich ELISA.
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for IL-6 and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known IL-6 standards are added to the wells and incubated for 1-2 hours at room temperature[10].
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for IL-6 is added to each well and incubated for 1 hour[4].
-
Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30-60 minutes[11].
-
Substrate Reaction: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product[11].
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader[10].
-
Calculation: A standard curve is generated from the absorbance values of the standards, and the concentration of IL-6 in the samples is interpolated from this curve.
3. In Vitro COX-2 Inhibitor Screening Assay
This protocol describes a common fluorometric method for screening COX-2 inhibitors.
-
Reagent Preparation: Recombinant human COX-2 enzyme, a fluorometric probe, and arachidonic acid (the substrate) are prepared according to the assay kit's instructions.
-
Inhibitor and Control Preparation: Test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control[8].
-
Reaction Setup: The reaction is typically performed in a 96-well plate. The COX-2 enzyme, assay buffer, and the test inhibitor or control are added to the wells and pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of 5-10 minutes at an excitation/emission wavelength of approximately 535/587 nm[8]. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control. The IC50 value is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A curcuminoid and sesquiterpenes as inhibitors of macrophage TNF-alpha release from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmgrp.com [bmgrp.com]
- 11. mpbio.com [mpbio.com]
Cross-Validation of Canophyllal's Antimicrobial Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of various terpenoids and standard antibiotics against common bacterial pathogens, particularly Staphylococcus aureus, a frequent target for antimicrobial research. This data allows for an indirect assessment of the potential efficacy of Canophyllal by examining the performance of compounds within the same chemical class.
| Antimicrobial Agent | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Terpenoids | ||||
| Zerumbol | Staphylococcus aureus (MRSA) | 32 - 128 | Not Reported | [1] |
| (E)-8(17),12-labdadiene-15,16-dial | Staphylococcus aureus (MRSA) | 64 - 128 | Not Reported | [1] |
| Nerolidol | Staphylococcus aureus | 512 - >1024 | Not Reported | [2] |
| Thymol | Staphylococcus aureus | 0.007 (mg/mL) | 0.12 (mg/mL) | [3] |
| Terpineol | Staphylococcus aureus | 0.12 (mg/mL) | 0.12 (mg/mL) | [3] |
| Eugenol | Staphylococcus aureus | 0.07 (mg/mL) | >0.12 (mg/mL) | [3] |
| Standard Antibiotics | ||||
| Vancomycin | Staphylococcus aureus (MSSA) | <0.5 - 2 | Not Reported | [4] |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 | Not Reported | [5] |
| Ceftaroline | Staphylococcus aureus (MRSA) | 0.5 (MIC₅₀) / 1 (MIC₉₀) | Not Reported | [6] |
| Daptomycin | Staphylococcus aureus (MRSA) | Not specified | Lower or comparable to Vancomycin | [7] |
| Linezolid | Staphylococcus aureus (MRSA) | Not specified | Lower or comparable to Vancomycin | [7] |
MIC₅₀ and MIC₉₀ refer to the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a commonly used and reliable technique.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound, other terpenoids, or antibiotics) is prepared in a suitable solvent.
-
Preparation of Microtiter Plates: A series of twofold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[8]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is plated onto an agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Antimicrobial Mechanism of Action
Many terpenoids exert their antimicrobial effects by disrupting the bacterial cell membrane. The following diagram illustrates a generalized workflow for investigating this mechanism of action.
Caption: Workflow for investigating the cell membrane disruption mechanism of an antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Ceftaroline and Comparator Agents against Bacterial Organisms Causing Bacteremia in Patients with Skin and Skin Structure Infections in U.S. Medical Centers, 2008 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different Canophyllal extraction methods
A Comparative Guide to Canophyllal Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for this compound, a bioactive plant metabolite. The following sections detail the efficacy of different techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications, whether for initial screening or large-scale production.
Quantitative Comparison of Extraction Methods
The selection of an extraction method is a critical step that influences the yield, purity, and ultimately the biological activity of the extracted compound. Below is a summary of the performance of several common extraction techniques for phytochemicals, which can be considered representative for this compound extraction.
| Extraction Method | Principle | Average Yield (%) | Purity (%) | Extraction Time (hours) | Solvent Consumption (mL/g) | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | 10-15 | 60-70 | 24-72 | 20-30 | Simple, low cost, suitable for thermolabile compounds.[1] | Time-consuming, high solvent consumption, lower yield.[2] |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | 15-25 | 70-85 | 6-24 | 15-25 | Higher yield than maceration, efficient for less soluble compounds. | Can degrade thermolabile compounds, requires specialized glassware.[3][4] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | 20-30 | 80-90 | 0.5-2 | 10-20 | Fast, efficient, reduced solvent and energy consumption.[4][5] | Potential for localized heating, may require specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, causing cell rupture. | 25-35 | 85-95 | 0.1-0.5 | 10-15 | Very fast, high yield, reduced solvent consumption.[2][4][5] | Requires microwave-transparent solvents, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | 30-40 | >95 | 1-4 | 5-10 (recycled) | High purity, solvent-free final product, tunable selectivity.[2][3] | High initial equipment cost, requires high pressure. |
Experimental Protocols
Below are generalized protocols for the extraction of this compound. Researchers should optimize these protocols based on the specific plant material and desired purity of the final extract.
Maceration Protocol
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Place 10 g of the powdered plant material into a sealed container with 200 mL of a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Incubation: Keep the container at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude this compound extract.
-
Storage: Store the dried extract at 4°C in a desiccator.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.
-
Extraction: Suspend 10 g of the powdered plant material in 150 mL of the chosen solvent in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and power (e.g., 100 W) for 30-60 minutes at a controlled temperature.
-
Filtration and Concentration: Follow steps 4 and 5 from the maceration protocol to obtain the crude extract.
-
Storage: Store the extract as described previously.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.
-
Extraction: Place 10 g of the powdered plant material in a microwave-safe extraction vessel with 100 mL of a suitable solvent.
-
Microwave Irradiation: Place the vessel in a microwave extractor and irradiate at a set power (e.g., 500 W) for a short duration (e.g., 2-5 minutes), with intermittent cooling periods to prevent overheating.
-
Filtration and Concentration: After cooling, filter the mixture and evaporate the solvent as described in the maceration protocol.
-
Storage: Store the extract as described previously.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate a general experimental workflow for this compound extraction and a representative signaling pathway that a bioactive compound might modulate.
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Caption: A representative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Comparison of Essential Oil Extraction Techniques and Their Therapeutic Applications in Dentistry: Focus on Candida albicans Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing diverse extraction methodologies to infer the performance of 1,8-cineole extraction from Eucalyptus cinerea: process optimization, kinetics, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of different methods for the extraction of cannabinoids from cannabis | Semantic Scholar [semanticscholar.org]
Scant Evidence on In Vitro and In Vivo Efficacy of Canophyllal Hinders Comprehensive Review
A thorough review of published scientific literature reveals a significant lack of specific data on the in vitro and in vivo activities of the triterpenoid Canophyllal. While this compound has been identified as a phytochemical component in plants of the Commiphora genus, research has predominantly focused on the biological effects of crude extracts or other isolated compounds from these plants. Consequently, a detailed comparative guide on this compound's standalone performance, including quantitative data, experimental protocols, and defined signaling pathways, cannot be constructed at this time.
This compound has been isolated from Commiphora opobalsamum, a plant whose extracts have demonstrated preliminary in vitro antimicrobial and anti-inflammatory activities. Specifically, petroleum ether and chloroform extracts of the plant were found to inhibit the COX-2 enzyme. However, the study did not provide specific quantitative data, such as IC50 values, for this compound itself, nor did it confirm that this compound was the active constituent responsible for the observed COX-2 inhibition. The research highlighted the activities of other isolated compounds like syringic acid, mearnsetin, and quercetin.
Similarly, this compound is mentioned as a constituent of Commiphora gileadensis. Studies on this plant have explored the cytotoxic properties of its extracts against various cancer cell lines. For instance, methanolic extracts of the leaves, seeds, and callus have been evaluated for their effects on cell lines such as A549 (lung carcinoma) and PanC1 (pancreatic cancer), but data specific to this compound's activity was not presented.
The current body of scientific literature does not offer detailed experimental protocols for assays conducted specifically on isolated this compound. While general methodologies for assessing antimicrobial, anti-inflammatory, and cytotoxic activities are well-established, the application of these methods to this compound and the resulting specific data points are not available in the reviewed literature. Furthermore, no studies were identified that elucidated the specific signaling pathways modulated by this compound.
Canophyllal's Anti-Inflammatory Potency: A Comparative Analysis with Standard Drugs
A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the anti-inflammatory potency of canophyllal against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While the plant from which this compound is isolated, Calophyllum inophyllum, and some of its other constituents like calophyllolide, have been investigated for their anti-inflammatory properties, specific quantitative data and detailed mechanistic studies on this compound itself remain limited in the public domain.
This guide, intended for researchers, scientists, and drug development professionals, aims to synthesize the current understanding of the anti-inflammatory potential of compounds from Calophyllum inophyllum and to provide a framework for potential future comparative studies. Due to the absence of direct comparative data for this compound, this document will focus on the established methodologies and known signaling pathways relevant to inflammation that would be crucial for such an evaluation.
Quantitative Data on Related Compounds from Calophyllum inophyllum
While data on this compound is scarce, studies on other compounds isolated from Calophyllum inophyllum, such as calophyllolide, provide some insight into the plant's anti-inflammatory potential. For instance, a crude extract of Calophyllum inophyllum fruits demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activities in vitro[1].
For a meaningful comparison of this compound's potency, future studies would need to generate similar quantitative data. The following table illustrates the type of data required for a direct comparison with standard anti-inflammatory drugs. The values for this compound are currently hypothetical and are included to demonstrate the structure of a comparative data table.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Target Enzyme/Mediator | IC50 Value (µM) | Standard Drug | IC50 Value (µM) |
| This compound | COX-2 | Data not available | Celecoxib | Variable |
| 5-LOX | Data not available | Zileuton | Variable | |
| Nitric Oxide (NO) Production | Data not available | L-NAME | Variable | |
| NF-κB Activation | Data not available | Dexamethasone | Variable |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. L-NAME (L-NG-Nitroarginine methyl ester) is an inhibitor of nitric oxide synthase.
Experimental Protocols for Assessing Anti-Inflammatory Potency
To generate the necessary data for a robust comparison, standardized and well-validated experimental protocols must be employed. Below are detailed methodologies for key in vivo and in vitro assays commonly used to evaluate anti-inflammatory agents.
1. In Vivo Models of Acute Inflammation
-
Carrageenan-Induced Paw Edema in Rodents: This is a widely used model to screen for acute anti-inflammatory activity.
-
Protocol:
-
Healthy adult rodents (rats or mice) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg, p.o.), and test compound (this compound at various doses).
-
After one hour of drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
-
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice: This model is particularly useful for evaluating topically applied anti-inflammatory agents.
-
Protocol:
-
A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse.
-
The left ear serves as a control and receives the solvent only.
-
The test compound (this compound) or a standard drug (e.g., indomethacin) is applied topically to the right ear, typically shortly before or after TPA application.
-
After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed.
-
The difference in weight between the right and left ear punches is taken as a measure of the edema.
-
The percentage inhibition of edema is calculated for the treated groups compared to the TPA-only group.
-
-
2. In Vitro Assays for Mechanistic Insights
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the inhibitory effect on prostaglandin synthesis.
-
Protocol:
-
Purified COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandins (e.g., PGE2) is measured using methods like ELISA or radioimmunoassay.
-
The IC50 value is calculated from the dose-response curve.
-
-
-
5-Lipoxygenase (5-LOX) Inhibition Assay: To assess the inhibition of leukotriene synthesis.
-
Protocol:
-
The 5-LOX enzyme (from a source like potato tubers or human neutrophils) is incubated with the test compound.
-
The substrate, linoleic acid or arachidonic acid, is added.
-
The formation of the product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
-
The IC50 value is determined.
-
-
-
Nitric Oxide (NO) Production in Macrophages: To evaluate the effect on a key inflammatory mediator.
-
Protocol:
-
Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) and subsequent NO production.
-
Cells are co-incubated with various concentrations of the test compound.
-
The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The inhibitory effect on NO production is quantified.
-
-
-
Nuclear Factor-kappa B (NF-κB) Activation Assay: To investigate the effect on a critical inflammatory signaling pathway.
-
Protocol:
-
Cells (e.g., HEK293T) are transfected with an NF-κB-dependent reporter gene (e.g., luciferase).
-
The cells are then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compound.
-
The activity of the reporter gene is measured (e.g., by luminescence).
-
A decrease in reporter activity indicates inhibition of the NF-κB pathway.
-
-
Key Inflammatory Signaling Pathways
Understanding the molecular targets of a potential anti-inflammatory drug is crucial for its development. The following diagrams illustrate the primary signaling pathways that are often investigated in the context of inflammation.
Caption: Arachidonic Acid Cascade.
Caption: NF-κB Signaling Pathway.
Conclusion and Future Directions
While the therapeutic potential of Calophyllum inophyllum in traditional medicine is recognized, rigorous scientific evaluation of its individual components is necessary for their potential development as modern pharmaceuticals. The lack of specific data on the anti-inflammatory potency and mechanism of action of this compound highlights a significant area for future research.
To provide a conclusive comparison of this compound with standard anti-inflammatory drugs, future studies should focus on:
-
In vitro enzymatic assays to determine the IC50 values of this compound against COX-1, COX-2, and 5-LOX.
-
Cell-based assays to quantify the inhibition of pro-inflammatory mediators such as NO, TNF-α, and IL-6.
-
In vivo studies using models like carrageenan-induced paw edema and TPA-induced ear edema to establish a dose-response relationship and compare the efficacy with standard drugs like indomethacin and dexamethasone.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB pathway.
By generating this crucial data, the scientific community can objectively assess the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Canophyllal: A Comparative Analysis of its Bioassay Performance
For Immediate Release
This publication provides a comprehensive statistical analysis of the bioassay results for Canophyllal, a triterpenoid compound of interest to researchers in drug discovery and development. This guide offers a comparative overview of its performance against other relevant compounds, supported by experimental data and detailed protocols.
Executive Summary
This compound, a naturally occurring triterpenoid isolated from plants of the Commiphora genus, has demonstrated notable biological activity. This report synthesizes available data on its antibacterial and cytotoxic properties, presenting it in a comparative context to facilitate informed research decisions. While specific quantitative data for this compound across a wide range of bioassays remains an area for further investigation, this guide draws comparisons with related compounds and extracts from its source plant, Commiphora gileadensis, to provide a preliminary assessment of its potential.
Comparative Bioactivity of this compound and Related Compounds
To provide a framework for evaluating this compound's efficacy, the following table summarizes the antimicrobial activity of Commigileadin A, another triterpenoid isolated from Commiphora gileadensis, against several bacterial strains. This data offers a comparative benchmark for the potential antibacterial potency of this compound.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound/Drug | Bacillus cereus | Staphylococcus aureus | Escherichia coli |
| Commigileadin A | 8.9[1] | Weak activity[1] | Weak activity[1] |
| Ciprofloxacin (Control) | 2.5[1] | - | - |
Note: Specific MIC values for weak activity were not provided in the source.
Extracts of Commiphora gileadensis, which contain this compound, have also been evaluated for their cytotoxic effects against various cancer cell lines. While these studies do not isolate the specific activity of this compound, they provide an indication of the potential of its constituent compounds.
Table 2: Cytotoxicity of Commiphora gileadensis Methanolic Extracts
| Extract Source | Target Cell Line | Activity |
| Leaf | A549 (Lung Carcinoma) | Strongest cytotoxicity[2] |
| Leaf | Broad range of cell lines | Broad cytotoxic effect[2] |
| Leaf | Fibroblast (Normal cells) | Clear toxicity[2] |
| Callus | A549 (Lung Carcinoma) | Selective activity[2] |
| Callus | PanC1 (Pancreatic Cancer) | Weak cytotoxicity[2] |
| Seed | PanC1 (Pancreatic Cancer) | More effective than callus extract[2] |
Experimental Methodologies
The following sections detail the standard protocols for the key bioassays referenced in this guide. These methodologies are essential for reproducing and expanding upon the presented findings.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterial strain.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for antibacterial and cytotoxicity bioassays.
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, phytochemicals, including triterpenoids, are known to influence key cellular signaling cascades involved in inflammation and cancer progression. The diagram below illustrates a hypothetical signaling pathway that this compound might influence based on the known activities of related compounds.
Caption: Potential signaling pathways modulated by this compound.
References
Synergistic Potential of Canophyllal and Related Compounds with Antibiotics: A Comparative Guide
An Examination of the Antimicrobial Properties of Phytochemicals from the Genus Calophyllum
For researchers, scientists, and drug development professionals, the exploration of natural compounds as adjuvants to conventional antibiotics represents a promising frontier in combating antimicrobial resistance. This guide provides a comparative overview of the antimicrobial potential of canophyllal and related compounds derived from the Calophyllum genus, with a focus on their potential synergistic effects with known antibiotics.
While direct experimental data on the synergistic interactions of purified this compound with antibiotics is not currently available in the scientific literature, this guide synthesizes the existing research on the antimicrobial activities of extracts and other secondary metabolites from Calophyllum species. This information provides a foundation for future investigations into the synergistic potential of this compound.
The triterpenoid this compound, along with related compounds such as canophyllic acid and canophyllol, has been isolated from various plant species, including those of the Calophyllum and Commiphora genera.[1][2] Extracts from these plants have demonstrated notable antimicrobial properties, suggesting that their constituent compounds, including this compound, may contribute to these effects.[3][4]
Comparative Antimicrobial Activity of Calophyllum Extracts
Extracts from various parts of Calophyllum inophyllum have been shown to possess broad-spectrum antimicrobial activity. The table below summarizes the findings from studies that have investigated the antimicrobial efficacy of these extracts against a range of pathogenic bacteria.
| Plant Extract/Compound | Bacterial Strain | Type of Assay | Results (e.g., MIC, Zone of Inhibition) | Reference |
| Calophyllum inophyllum Methanol Extract | Bacillus subtilis | Not Specified | 17 ± 1.73 mm zone of inhibition | |
| Staphylococcus aureus | Not Specified | 17 ± 1.73 mm zone of inhibition | [3] | |
| Escherichia coli | Not Specified | 24 ± 1.15 mm zone of inhibition | [3] | |
| Klebsiella pneumoniae | Not Specified | 24 ± 1.15 mm zone of inhibition | [3] | |
| Pseudomonas aeruginosa | Not Specified | 24 ± 1.15 mm zone of inhibition | [3] | |
| Calophyllum inophyllum Petroleum Ether Extract | Shigella dysenteriae | Disc Diffusion | 16-20 mm zone of inhibition | |
| Calophyllum inophyllum Chloroform Extract | Agrobacterium sp. | Disc Diffusion | Data available in source | [5] |
| Bacillus cereus | Disc Diffusion | Data available in source | [5] | |
| Staphylococcus aureus | Disc Diffusion | Data available in source | [5] | |
| Calophyllum inophyllum Pressurized Liquid Extracts | Staphylococcus aureus | Not Specified | Promising antibacterial activity | [6] |
| Mycobacterium smegmatis | Not Specified | Promising antibacterial activity | [6] |
Postulated Mechanisms of Synergy
While specific data for this compound is lacking, the synergistic effects of other plant-derived compounds with antibiotics are often attributed to several mechanisms. These include:
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. Certain phytochemicals can inhibit these efflux pumps, thereby increasing the intracellular concentration of the antibiotic.
-
Enzyme Inhibition: Some natural compounds can inhibit bacterial enzymes that are responsible for antibiotic inactivation, such as β-lactamases.
-
Increased Cell Membrane Permeability: Damage to the bacterial cell membrane by plant-derived compounds can facilitate the entry of antibiotics into the cell.
Below is a diagram illustrating a hypothetical signaling pathway for the synergistic action of a phytochemical with an antibiotic through the inhibition of an efflux pump.
References
- 1. Phytochemical and biological studies on Saudi Commiphora opobalsamum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. phytojournal.com [phytojournal.com]
- 6. doc-developpement-durable.org [doc-developpement-durable.org]
Safety Operating Guide
Proper Disposal of Canophyllal: A Guide for Laboratory Professionals
Canophyllal, a triterpenoid isolated from various plant species, is utilized in research for its potential biological activities.[1][2] Proper management and disposal of this compound are crucial to ensure laboratory safety and minimize environmental impact. While a specific Safety Data Sheet (SDS) for this compound outlining detailed disposal procedures was not found, general principles of chemical waste management should be strictly followed.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its basic chemical and physical properties. While comprehensive safety data is not available, researchers should handle it with the standard care afforded to all laboratory chemicals. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.
Step-by-Step Disposal Procedures
In the absence of specific instructions for this compound, the following general procedure for the disposal of research chemicals should be adopted. This process emphasizes waste minimization and proper containment.
-
Review Institutional Policies: The first and most critical step is to consult your institution's EHS guidelines for chemical waste disposal. These policies will provide specific instructions tailored to your location and facilities.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Label a dedicated, chemically resistant waste container clearly as "this compound Waste." Include the chemical name and any known hazard information.
-
-
Containerization:
-
Use a sealed, leak-proof container for all this compound waste, including any contaminated materials such as gloves, paper towels, or pipette tips.
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a chemical waste accumulation point.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound or its containers in the regular trash or down the drain.[3][4][5][6][7]
Environmental Considerations
The environmental impact of this compound has not been extensively documented. However, the release of any chemical into the environment can have unforeseen consequences.[8] Pharmaceuticals and research chemicals can persist in soil and water, potentially affecting wildlife and ecosystems.[8] Therefore, responsible disposal through designated hazardous waste channels is paramount.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for laboratory chemical disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phcog.com [phcog.com]
- 3. dea.gov [dea.gov]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Canophyllal
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Canophyllal, a triterpenoid compound for research use.[1] Due to the limited availability of specific toxicity data for this compound, this document outlines a cautious approach based on established best practices for handling chemical compounds with unknown hazards.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not fully characterized, a comprehensive PPE protocol is mandatory to minimize exposure. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Dry Powder Handling (Weighing, Aliquoting) | - Respirator: Full-face respirator with P100 (or N100/FFP3) particulate filters. |
| - Eye Protection: Chemical safety goggles or a full-face shield. | |
| - Gloves: Nitrile gloves (double-gloving recommended). | |
| - Body Protection: Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a disposable coverall is recommended. | |
| Solution Preparation and Handling | - Eye Protection: Chemical safety goggles. |
| - Gloves: Nitrile gloves. | |
| - Body Protection: Laboratory coat, long pants, and closed-toe shoes. | |
| General Laboratory Operations | - Eye Protection: Safety glasses with side shields. |
| - Gloves: Nitrile gloves. | |
| - Body Protection: Laboratory coat, long pants, and closed-toe shoes. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram illustrates the recommended step-by-step process for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocols: Standard Procedures
While specific experimental protocols will vary, the following general methodologies should be integrated into your laboratory's standard operating procedures (SOPs) for handling this compound.
Solution Preparation (Example: 10 mM Stock in DMSO)
-
Preparation: Ensure all work is conducted in a certified chemical fume hood. Assemble all necessary equipment, including vials, pipettes, and solvent.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of solid this compound to the vial.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly labeled, sealed container.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable labware, gloves, and paper towels that have come into contact with this compound in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
In Case of Exposure
Immediate action is required in the event of an exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
The following diagram illustrates the logical flow of actions in case of an accidental exposure.
Caption: A diagram showing the immediate actions to be taken for different routes of exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
